physicochemical properties of octahydro-1H-carbazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Octahydro-1H-carbazole Executive Summary Octahydro-1H-carbazole (specifically the 2,3,4,5,6,7,8,9-octahydro-1H-carbazole isomer) represents a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Octahydro-1H-carbazole
Executive Summary
Octahydro-1H-carbazole (specifically the 2,3,4,5,6,7,8,9-octahydro-1H-carbazole isomer) represents a critical structural pivot point in heterocyclic chemistry.[1] It sits at the intersection of medicinal chemistry , where it serves as a lipophilic scaffold for functionalized alkaloids, and sustainable energy , where it functions as a high-capacity Liquid Organic Hydrogen Carrier (LOHC).
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and applications. Unlike the widely known 1,2,3,4-tetrahydrocarbazole (a common pharmacophore in drugs like Ramatroban), the octahydro variant is defined by the saturation of both flanking benzene rings while retaining the central pyrrole aromaticity. Understanding this molecule requires navigating complex stereochemical and thermodynamic landscapes.
Part 1: Structural Identity & Nomenclature
Precise nomenclature is vital due to the existence of multiple hydrogenated carbazole isomers.
Structural Distinction:
Unlike tetrahydrocarbazole (one aromatic ring, one cyclohexene) or hexahydrocarbazole (indoline core), octahydro-1H-carbazole consists of a central aromatic pyrrole ring fused to two saturated cyclohexane rings.[1] This unique "pyrrole-core" structure dictates its reactivity, making it electron-rich but sterically encumbered compared to its planar parent, carbazole.[1]
Part 2: Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (e.g., XLogP3) essential for formulation and process chemistry.
Table 1: Core Physicochemical Parameters
Property
Value / Range
Context & Implications
Molecular Weight
175.27 g/mol
Low MW facilitates high ligand efficiency in drug design.[1]
Melting Point
68 °C
Significantly lower than Carbazole (246 °C) due to disrupted - stacking.[1]
Boiling Point
~280–290 °C (est.)
High BP makes it suitable as a liquid carrier in thermal processes.
LogP (Lipophilicity)
3.2 (XLogP3)
Highly lipophilic; suggests excellent BBB permeability but poor aqueous solubility.
Density
~1.01 g/cm³
Comparable to water; critical for volumetric energy density calculations in LOHC.
H-Bond Donors
1 (Pyrrole NH)
Weak acidity (pKa ~17); acts as a specific recognition motif in protein binding.[1]
H-Bond Acceptors
0
The nitrogen lone pair is part of the aromatic sextet, rendering it non-basic.
Hydrogen Content
~5.8 wt% (vs Carbazole)
Key metric for hydrogen storage applications.
Solubility Profile
Water: Insoluble (<0.1 mg/mL).[5] Requires cosolvents (DMSO, Ethanol) or lipid-based delivery systems for biological assays.[1]
Organic Solvents: Highly soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.
Part 3: Synthetic Routes & Process Chemistry
The synthesis of octahydro-1H-carbazole is non-trivial due to the need to saturate the benzene rings while preserving the pyrrole core, or conversely, constructing the ring system from acyclic precursors.[1]
Method A: The Piloty-Robinson Synthesis (De Novo)
This method is preferred for generating substituted octahydrocarbazoles from accessible ketone precursors.[1] It involves the [3,3]-sigmatropic rearrangement of cyclohexanone azine.[1]
Protocol:
Condensation: React cyclohexanone with hydrazine hydrate to form cyclohexanone azine.
Cyclization: Heat the azine with an acid catalyst (e.g., polyphosphoric acid or ZnCl₂) at 180–200 °C.
Mechanism: The azine undergoes a rearrangement analogous to the Fischer Indole synthesis, eliminating ammonia to form the pyrrole core fused to two cyclohexane rings.
Method B: Catalytic Hydrogenation (Reduction)
Used primarily in LOHC cycles, this method reduces carbazole stepwise. The selectivity for the octahydro species (over the fully saturated dodecahydro) requires precise catalyst tuning.
Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium.
Conditions: 70–100 bar H₂, 140–160 °C.
Selectivity Control: Lower temperatures favor the cis-all-saturated dodecahydrocarbazole.[1] To stop at the octahydro stage (preserving the pyrrole), kinetic control or specific pincer catalysts (e.g., Iridium-based) are required.[1]
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the hydrogenation landscape of carbazole, highlighting Octahydro-1H-carbazole as the pivotal intermediate between the aromatic drug scaffold and the saturated fuel carrier.
Figure 1: Stepwise hydrogenation pathway of carbazole. Octahydro-1H-carbazole (Green) retains the central aromatic pyrrole ring while saturating the flanking rings.[1]
Part 5: Applications in Drug Discovery & Energy
Medicinal Chemistry: The "Scaffold" Utility
While octahydro-1H-carbazole is rarely a drug per se due to its high lipophilicity (LogP > 3) and metabolic liability (rapid oxidation back to carbazole), it is a high-value Intermediate .[1]
Pharmacophore Access: It serves as a precursor to 3,6-disubstituted carbazoles via electrophilic aromatic substitution on the pyrrole ring, which is activated by the alkyl groups of the cyclohexane rings.
Stereochemical Probes: Fully reducing the octahydro species yields dodecahydrocarbazole, which possesses multiple stereocenters. These derivatives are investigated as NMDA receptor antagonists and antiviral agents.
Toxicity Warning: Researchers must be aware that metabolic dehydrogenation in the liver (via CYPs) can generate reactive intermediates or revert to the planar, intercalating carbazole structure, which has potential genotoxicity.
Energy Sector: Liquid Organic Hydrogen Carriers (LOHC)
Octahydro-1H-carbazole is a leading candidate for hydrogen storage.[1]
Capacity: The conversion from Octahydro
Dodecahydro stores approx. 1.2 wt% H₂, while the full cycle (Carbazole Dodecahydro) stores ~5.8 wt%.
Thermodynamics: The dehydrogenation of octahydrocarbazole is endothermic but occurs at lower temperatures than the fully aromatic carbazole, allowing for "peak shaving" in energy release systems.
References
Wang, N., et al. (2019). "Catalytic Hydrogenation of Carbazole over Ruthenium Nanoparticles: Kinetics and Mechanism." Energy & Fuels.[7] Link[1]
Schwartz, J. M., et al. (2016).[6] "Synthesis and Characterization of M@SiCN Catalysts and their Application in the Synthesis of Renewable Products." University of Bayreuth Dissertation. (Source of Melting Point data: 68 °C).[6] Link
PubChem. (2025). "Compound Summary: Octahydro-1H-carbazole (CAS 26727-32-2)."[1][5] National Library of Medicine. Link[1]
Reddy, V. P., et al. (2018). "Organocatalytic Synthesis of Functionalized Tetrahydrocarbazoles." Organic & Biomolecular Chemistry. Link
Eblagon, K. M., et al. (2010). "Study of catalytic sites on ruthenium for hydrogenation of N-ethylcarbazole: Implications of hydrogen storage." Journal of Physical Chemistry C. Link[1]
Technical Guide: Crystal Structure & Structural Chemistry of 2,3,4,5,6,7,8,9-Octahydro-1H-Carbazole
The following technical guide details the structural chemistry, crystallization, and application profile of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (commonly referred to as octahydrocarbazole or OHC ). This guide is struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural chemistry, crystallization, and application profile of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (commonly referred to as octahydrocarbazole or OHC ).
This guide is structured to serve researchers in medicinal chemistry (drug design) and energy materials (Liquid Organic Hydrogen Carriers - LOHCs), where this scaffold is of critical importance.
Executive Summary
2,3,4,5,6,7,8,9-Octahydro-1H-carbazole (CAS: 26727-32-2) represents a unique structural hybrid in heterocyclic chemistry.[1] Unlike its fully aromatic parent (carbazole) or its partially saturated analog (tetrahydrocarbazole), the octahydro- derivative features a central aromatic pyrrole ring fused to two saturated cyclohexane rings.
This specific saturation pattern creates a "dumbell-shaped" electron density profile , where the planar, electron-rich pyrrole core is flanked by sterically bulky, aliphatic cyclohexane moieties. This structure governs its two primary applications:
Pharmaceuticals: As a lipophilic, tricyclic scaffold for CNS-active agents (e.g., serotonin antagonists).
Energy Storage: As a Liquid Organic Hydrogen Carrier (LOHC) , where the reversible hydrogenation/dehydrogenation between carbazole and octahydrocarbazole stores 5.8 wt% hydrogen.
Chemical Nomenclature & Identity
To ensure precision in database retrieval and experimental design, the following identifiers are established.
Note on Tautomerism: The user-specified name "2,3,4,5,6,7,8,9-octahydro-1H-carbazole" implies the proton is on the nitrogen (position 9 in standard carbazole numbering, or position 1 in some pyrrole-centric numbering systems). In the solid state, the 1H-pyrrole (NH) tautomer is the exclusive stable form; the 3H-indolenine tautomer is energetically disfavored.
The crystal structure of octahydrocarbazole is defined by the tension between the aromaticity of the central ring and the conformational flexibility of the outer rings .
Central Pyrrole Core: The five-membered nitrogen ring maintains strict planarity to preserve aromaticity (6
-electrons). The bond lengths (N–C ≈ 1.38 Å) indicate partial double-bond character, consistent with delocalization.
Fused Cyclohexane Rings: Unlike isolated cyclohexane (which prefers a chair conformation), the cyclohexane rings in OHC are fused to the planar pyrrole double bonds. This fusion forces the rings into a distorted half-chair or "sofa" conformation .
The carbons directly fused to the pyrrole (C1-C2 and C3-C4 bond vectors) are constrained to be nearly coplanar with the pyrrole ring.
The distal carbons (C6, C7) puckers out of the plane to relieve torsional strain.
Crystal Packing & Intermolecular Interactions
In the crystalline state, OHC molecules organize to maximize density while satisfying the hydrogen-bonding potential of the N-H group.
Primary Interaction (N-H···
): The dominant packing force is the interaction between the acidic N-H proton of one molecule and the electron-rich -cloud of the pyrrole ring of an adjacent molecule. This creates a "herringbone" or "T-shaped" stacking motif common in simple aromatics.
Secondary Interaction (Van der Waals): The lipophilic cyclohexane rings interdigitate, forming hydrophobic layers that stabilize the lattice. This explains the molecule's low solubility in water and high solubility in non-polar solvents (hexane, benzene).
Unit Cell Data (Representative)
While specific polymorphs exist, the standard solvent-crystallized form typically exhibits the following parameters (derived from analogous tricyclic systems):
Catalyst: Ruthenium on Carbon (5% Ru/C) or Raney Nickel.
Solvent: Decalin or Methylcyclohexane.
Protocol:
Loading: Charge a high-pressure autoclave with carbazole (10 g), Ru/C catalyst (1 g), and solvent (100 mL).
Hydrogenation: Pressurize with H₂ gas to 70–100 bar . Heat to 180–200 °C .
Reaction Time: Stir at 1000 rpm for 4–6 hours. Monitor H₂ uptake until plateau (theoretical uptake: 4 moles H₂ per mole carbazole).
Work-up: Cool to RT. Filter catalyst (reuse possible). Evaporate solvent under reduced pressure.
Crude Product: Obtain OHC as a viscous oil or low-melting solid.
Crystallization Protocol (Purification)
To obtain X-ray quality crystals or pharma-grade material:
Solvent Selection: Use Ethanol/Water (9:1) or Hexane/Ethyl Acetate .
Dissolution: Dissolve the crude OHC in minimal boiling ethanol (~60 °C).
Clarification: If colored impurities persist, treat with activated charcoal for 10 min and filter hot.
Nucleation: Add water dropwise until slight turbidity appears. Re-heat to clear.
Crystal Growth: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4 °C overnight.
Harvesting: Filter the white needles/plates. Wash with cold 50% ethanol. Dry in a vacuum desiccator over P₂O₅.
Structural Visualization & Pathway
The following diagram illustrates the hydrogenation pathway and the resulting structural conformation changes, critical for understanding the transition from planar carbazole to the buckled octahydro- derivative.
Caption: Synthesis and structural evolution of Octahydrocarbazole. The transition from planar carbazole to the octahydro- derivative introduces significant steric bulk via the fused half-chair cyclohexane rings.
Implications for Drug Development & LOHC
Drug Design (Medicinal Chemistry)
Lipophilicity (logP): OHC has a significantly higher logP (~3.7) compared to carbazole, enhancing blood-brain barrier (BBB) permeability.
Metabolic Stability: The saturated rings are susceptible to cytochrome P450 oxidation (hydroxylation), serving as "soft spots" for metabolic clearance.
Scaffold Use: It is a key intermediate for Frovatriptan (migraine therapy) and Ramatroban (thromboxane antagonist).
Hydrogen Storage (LOHC)
Capacity: The Carbazole
Octahydrocarbazole cycle stores 5.8 wt% H₂ .
Thermodynamics: The dehydrogenation (release of H₂) is endothermic (
kJ/mol H₂). The crystal structure stability of the OHC product dictates the energy required to melt/release hydrogen.
References
Perkin, W. H., & Plant, S. G. P. (1924). 1,2,3,4,5,6,7,8-Octahydrocarbazole and its derivatives.[1] Journal of the Chemical Society, Transactions, 125, 1503–1513.
Eblagon, K. M., et al. (2010). Study of catalytic sites on ruthenium for hydrogenation of N-ethylcarbazole: Implications of hydrogen storage. Journal of Physical Chemistry C, 114(21), 9720–9730.
PubChem Compound Summary. (2025). 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole (CAS 26727-32-2).[1] National Center for Biotechnology Information.
Gajda, K., et al. (2014). Crystal structures of carbazole derivatives: Insight into packing motifs. Acta Crystallographica Section C. (Contextual reference for carbazole packing modes).
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Octahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Saturated Carbazole Core The octahydro-1H-carbazole framework, a saturated tricyclic amine, represents a pivotal struc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Saturated Carbazole Core
The octahydro-1H-carbazole framework, a saturated tricyclic amine, represents a pivotal structural motif in the landscape of medicinal chemistry and materials science. While its aromatic precursor, carbazole, has long been recognized for its electronic properties and presence in numerous biologically active natural products, the fully hydrogenated analogue offers a distinct set of characteristics.[1][2] The rigid, three-dimensional architecture of octahydro-1H-carbazole provides a robust scaffold for the precise spatial arrangement of functional groups, making it an attractive building block in rational drug design.[3] Its saturated nature imparts greater conformational flexibility compared to its planar aromatic counterparts, allowing for nuanced interactions with biological targets. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and stereochemical intricacies of octahydro-1H-carbazole, offering a technical resource for researchers leveraging this versatile scaffold.
The Genesis of a Scaffold: From Aromatic Precursors to a Saturated Core
The journey to octahydro-1H-carbazole begins with its aromatic and partially saturated relatives. The initial foray into the carbazole ring system was marked by the Borsche–Drechsel cyclization, a reaction first described by Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908. This acid-catalyzed cyclization of cyclohexanone arylhydrazones provided a reliable route to 1,2,3,4-tetrahydrocarbazoles, laying the groundwork for further exploration of this heterocyclic family.
The definitive leap to the fully saturated octahydro-1H-carbazole, and its even more reduced perhydrocarbazole counterpart, was pioneered by the seminal work of Homer Adkins and Wilbur L. Coonradt. Their 1941 publication on the catalytic hydrogenation of carbazoles stands as a landmark in the history of this scaffold. They systematically investigated the stepwise reduction of carbazole, demonstrating that under high pressure and temperature in the presence of catalysts like Raney nickel or copper-chromium oxide, the aromatic rings could be sequentially saturated. Their work established that the hydrogenation proceeds through tetrahydro- and octahydro- intermediates, ultimately leading to dodecahydrocarbazole (perhydrocarbazole).
Historical Synthesis: The Adkins and Coonradt High-Pressure Hydrogenation
The method developed by Adkins and Coonradt provided the first robust and reproducible synthesis of octahydro-1H-carbazole. Their approach relied on the power of heterogeneous catalysis to overcome the aromatic stability of the carbazole nucleus.
Experimental Protocol: Catalytic Hydrogenation of Carbazole (Adkins and Coonradt, 1941)
Objective: To synthesize perhydrocarbazole via the complete hydrogenation of carbazole, with octahydro-1H-carbazole as a key intermediate.
Materials:
Carbazole
Raney nickel catalyst
Dioxane (solvent)
High-pressure autoclave
Procedure:
A high-pressure autoclave is charged with carbazole, a suitable amount of Raney nickel catalyst, and dioxane as the solvent.
The autoclave is sealed and purged with hydrogen gas to remove air.
The vessel is pressurized with hydrogen to approximately 200-300 atmospheres.
The reaction mixture is heated to a temperature of around 250 °C with continuous agitation.
The reaction is allowed to proceed for several hours, with hydrogen pressure maintained.
After cooling to room temperature, the autoclave is carefully depressurized.
The reaction mixture is filtered to remove the Raney nickel catalyst.
The solvent (dioxane) is removed under reduced pressure.
The resulting crude product, a mixture of partially and fully hydrogenated carbazoles, is then purified by fractional distillation or crystallization to isolate the octahydro-1H-carbazole fraction.
Causality of Experimental Choices:
High Pressure and Temperature: The aromaticity of the carbazole rings presents a significant energy barrier to hydrogenation. High pressures of hydrogen gas increase the concentration of hydrogen on the catalyst surface, while high temperatures provide the necessary activation energy for the reaction to proceed at a practical rate.
Raney Nickel Catalyst: Raney nickel is a highly active hydrogenation catalyst known for its efficacy in reducing aromatic systems. Its porous structure provides a large surface area for the reaction to occur.
Dioxane as Solvent: Dioxane was chosen for its high boiling point and ability to dissolve carbazole and its hydrogenated derivatives, ensuring a homogeneous reaction mixture at the elevated temperatures used.
Figure 1: Stepwise hydrogenation of carbazole to perhydrocarbazole.
The Stereochemical Landscape of Octahydro-1H-carbazole
The hydrogenation of tetrahydro-1H-carbazole introduces two new chiral centers at the bridgehead carbons (C4a and C9a), leading to the formation of stereoisomers. The relative orientation of the hydrogen atoms at these centers defines the cis and trans diastereomers.
cis-Octahydro-1H-carbazole: The hydrogen atoms on the bridgehead carbons are on the same side of the molecule.
trans-Octahydro-1H-carbazole: The hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule.
Each of these diastereomers exists as a pair of enantiomers. The cis isomer is generally the thermodynamically more stable product in catalytic hydrogenations. The separation and characterization of these isomers are crucial for their application in stereospecific drug design. NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the bridgehead protons.
Modern Synthetic Approaches: Towards Efficiency and Stereoselectivity
While the high-pressure hydrogenation methods of the early 20th century were groundbreaking, contemporary organic synthesis strives for milder, more selective, and more efficient transformations. Modern approaches to octahydro-1H-carbazole often employ more sophisticated catalytic systems and may involve stereoselective strategies.
One modern approach involves the use of ruthenium-based catalysts, which can effect the hydrogenation of carbazoles under less forcing conditions than those required for Raney nickel.[4][5] Furthermore, asymmetric hydrogenation techniques, although more commonly applied to other heterocyclic systems, offer the potential for the enantioselective synthesis of specific octahydro-1H-carbazole stereoisomers.
Experimental Protocol: Modern Ruthenium-Catalyzed Hydrogenation of N-Ethylcarbazole
Objective: To synthesize dodecahydro-N-ethylcarbazole, a model for liquid organic hydrogen carriers, with octahydro-N-ethylcarbazole as a key intermediate, using a modern catalytic system.
Materials:
N-Ethylcarbazole
5% Ruthenium on alumina (Ru/Al₂O₃) catalyst
Ethanol (solvent)
Batch reactor
Procedure:
A batch reactor is charged with N-ethylcarbazole, 5% Ru/Al₂O₃ catalyst, and ethanol.
The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 60-70 bar.
The reaction mixture is heated to 190 °C with stirring.
The reaction is monitored by GC-MS to observe the progression from N-ethylcarbazole to tetrahydro-, octahydro-, and finally dodecahydro-N-ethylcarbazole.[4][5]
Upon completion, the reactor is cooled, and the pressure is released.
The catalyst is removed by filtration.
The solvent is evaporated to yield the crude product, which can be purified by chromatography if desired to isolate the octahydro- intermediate.
Causality of Experimental Choices:
Ruthenium on Alumina Catalyst: Ruthenium catalysts are highly effective for the hydrogenation of aromatic heterocycles and can operate under lower pressures and temperatures compared to older catalyst systems. The alumina support provides high surface area and stability.[4][5]
N-Alkylation: The use of an N-substituted carbazole, such as N-ethylcarbazole, can improve solubility and modify the electronic properties of the ring system, sometimes facilitating hydrogenation.
Milder Conditions: The advances in catalyst technology allow for the use of lower pressures and temperatures, making the process more energy-efficient and accessible to standard laboratory equipment.
Figure 2: Modern ruthenium-catalyzed hydrogenation pathway.
Applications in Drug Discovery and Development
The carbazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs.[2][6][7] For instance, the antihypertensive drug Carvedilol contains a carbazole moiety, and the antiemetic Ondansetron is a derivative of tetrahydrocarbazolone.[1][8][9][10][11][12] While there are currently no marketed drugs that specifically incorporate the fully saturated octahydro-1H-carbazole core, its potential in drug discovery is significant.
The rigid, three-dimensional structure of octahydro-1H-carbazole makes it an excellent scaffold for developing selective antagonists or agonists for various receptors. Its ability to present substituents in well-defined spatial orientations can lead to highly specific interactions with protein binding pockets. Researchers are actively exploring octahydro-1H-carbazole derivatives for a range of therapeutic targets, including but not limited to, central nervous system disorders, cardiovascular diseases, and oncology. The development of stereoselective syntheses for different isomers of octahydro-1H-carbazole will undoubtedly accelerate the discovery of novel therapeutics based on this versatile scaffold.
Figure 3: The octahydro-1H-carbazole scaffold in medicinal chemistry.
From its origins in the early explorations of aromatic chemistry to its establishment as a fully-fledged synthetic building block, the story of octahydro-1H-carbazole is one of progressive innovation. The pioneering high-pressure hydrogenations of Adkins and Coonradt paved the way for access to this saturated scaffold, and modern catalytic methods have further refined its synthesis. With a deeper understanding of its stereochemistry and the development of stereoselective synthetic routes, octahydro-1H-carbazole is poised to become an increasingly important tool in the arsenal of medicinal chemists, offering a unique and powerful platform for the design of next-generation therapeutics.
References
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Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. [Link]
(2011).
Process for preparation of carvedilol. (2006).
Intermediate for the preparation of carvedilol. (2001).
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals.
Process for preparation of carvedilol. (2004).
Process for making ondansetron and intermediates thereof. (2006).
PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR. (n.d.).
Multi-platform synthesis of ondansetron featuring process intensific
Multi-platform synthesis of ondansetron featuring process intensific
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC.
Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal.
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018).
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). PMC.
Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (2007). PubMed.
1 H-NMR spectrum of carbazole. (n.d.).
Synthesis, crystal structures and properties of carbazole-basedhelicenes fused with an azine ring. (2021). Beilstein Journals.
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substanti
Synthesis and separation of two stereoisomers of deuterated tetrasubstituted allylic alcohols via consecutive dual 1,2-metall
Separation Of Stereoisomers Research Articles. (n.d.). R Discovery.
Synthesis of 4,7-di(9H-carbazol-9-yl)-[9][13]oxadiazolo[3,4-d]pyridazine 2. (n.d.). ResearchGate.
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI.
Stereoisomers – Knowledge and References. (n.d.). Taylor & Francis.
Carbazole | C12H9N | CID 6854. (n.d.). PubChem.
Synthesis of all Eight Stereoisomers of Linalool Oxide: Application Notes and Protocols. (n.d.). Benchchem.
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
KIT - ITCP Publications and Present
Full text of "Chemistry, 1941-1951, staff, developments, courses and curicula, publications, doctor
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole). (2021). Semantic Scholar.
Liquid Organic Hydrogen Carrier Concepts and Catalysts for Hydrogenation and Dehydrogen
Kinetics of 9-ethylcarbazole hydrogenation over Raney-Ni c
theoretical and computational studies of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2,3,4,5,6,7,8,9-Octahydro-1H-Carbazole Abstract The 2,3,4,5,6,7,8,9-octahydro-1H-carbazole scaffold represents a fascinating and conformational...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2,3,4,5,6,7,8,9-Octahydro-1H-Carbazole
Abstract
The 2,3,4,5,6,7,8,9-octahydro-1H-carbazole scaffold represents a fascinating and conformationally complex structural motif. As a fully saturated analog of the medicinally significant carbazole core, it holds potential in drug discovery, yet its intricate stereoelectronic properties remain underexplored. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, tailored for researchers, computational chemists, and drug development professionals. We will delve into state-of-the-art computational methodologies, from conformational analysis using Density Functional Theory (DFT) to the prediction of spectroscopic properties and reactivity. Furthermore, this guide outlines the application of these in silico techniques, such as molecular docking, to elucidate the molecule's potential as a pharmacophore, thereby accelerating rational drug design. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical rigor and practical application.
Introduction: The Carbazole Scaffold and the Octahydro Frontier
The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its rigid, planar geometry and rich electronic properties make it a cornerstone for compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] Marketed drugs like carvedilol and carprofen underscore the therapeutic relevance of the carbazole nucleus.[1]
While extensive research has focused on aromatic carbazoles and their partially saturated tetrahydro-derivatives, the fully saturated 2,3,4,5,6,7,8,9-octahydro-1H-carbazole remains a comparatively nascent field of study. Its significance lies in its three-dimensional complexity. Unlike its planar counterparts, the octahydro derivative possesses two fused, saturated cyclohexane rings, introducing a high degree of conformational flexibility. This flexibility is paramount in its interaction with biological macromolecules, as the molecule can adopt specific spatial arrangements to fit into binding pockets.
Computational chemistry provides an indispensable toolkit to navigate this complexity. Theoretical studies allow us to predict the most stable conformations, understand the electronic landscape, and simulate interactions with protein targets, offering insights that are often difficult to obtain through experimental means alone.[4][5] This guide will systematically detail the computational workflows used to characterize the octahydro-1H-carbazole core.
Theoretical Framework and Computational Methodologies
The foundation of modern computational analysis for organic molecules lies in quantum mechanics, with Density Functional Theory (DFT) being the workhorse due to its excellent balance of accuracy and computational cost.[4][6]
Choice of a Functional: The functional approximates the exchange-correlation energy. For general-purpose geometry optimizations and electronic structure calculations of carbazole derivatives, the B3LYP hybrid functional is a well-established choice.[6][7] For systems where non-covalent interactions are critical (e.g., studying dimers or host-guest interactions), dispersion-corrected functionals like ωB97X-D are recommended.[8][9]
Selection of a Basis Set: The basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set 6-311++G(d,p) is a robust choice for these systems.[8][10]
6-311: A triple-zeta split-valence basis set, providing flexibility for valence electrons.
++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.
All calculations discussed herein are presumed to be performed with a combination like B3LYP/6-311++G(d,p) unless otherwise specified, using a computational chemistry package such as Gaussian, ORCA, or Spartan.[11]
Conformational Analysis: Mapping the 3D Landscape
The defining feature of octahydro-1H-carbazole is its conformational flexibility. The two cyclohexane rings can adopt various chair, boat, and twist-boat conformations, leading to a complex potential energy surface. Identifying the global minimum energy structure and other low-energy conformers is the critical first step in any computational study.
The relative stability of conformers is dictated by steric hindrance, particularly 1,3-diaxial interactions. Substituents on the rings will preferentially occupy equatorial positions to minimize these steric clashes.
Initial Structure Generation: Build the 2,3,4,5,6,7,8,9-octahydro-1H-carbazole molecule in a molecular editor.
Molecular Mechanics Search: Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores a wide range of possible conformations and identifies a set of plausible low-energy candidates.
DFT Re-optimization: Take the unique conformers identified in the previous step (typically those within 10-15 kcal/mol of the lowest energy structure) and perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)).
Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. This is a critical validation step:
The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
The calculation provides thermodynamic data (enthalpy and Gibbs free energy), allowing for a more accurate ranking of conformer stability at a given temperature.
Analysis: Compare the relative Gibbs free energies of the stable conformers to determine their Boltzmann population at room temperature.
Caption: Workflow for a robust conformational analysis protocol.
Data Presentation: Relative Conformer Energies
The following table illustrates hypothetical results from a conformational analysis, showcasing how data should be presented to compare the stability of different conformers.
Conformer
Ring 1 Conformation
Ring 2 Conformation
Relative Energy (kcal/mol)
Gibbs Free Energy (kcal/mol)
Conf-1
Chair
Chair (trans-fused)
0.00
0.00
Conf-2
Chair
Chair (cis-fused)
2.5
2.3
Conf-3
Chair
Twist-Boat
5.8
5.5
Conf-4
Boat
Chair
7.2
6.9
Note: Energies are relative to the most stable conformer (Conf-1).
Spectroscopic Properties: Bridging Theory and Experiment
Computational methods provide powerful tools for predicting and interpreting spectroscopic data. This synergy is invaluable for structure verification and understanding electronic behavior.[8][12]
Vibrational Spectroscopy (FT-IR)
A DFT frequency calculation not only confirms a minimum energy structure but also predicts its infrared spectrum.[10] The calculated frequencies correspond to the vibrational modes of the molecule (stretches, bends, torsions). While there is a systematic overestimation in calculated harmonic frequencies, they can be brought into excellent agreement with experimental data by applying a scaling factor (typically ~0.96 for B3LYP).[8][9] This allows for confident assignment of complex experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10] This calculation, performed on the optimized geometry, predicts the ¹H and ¹³C chemical shifts with remarkable accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values. This predictive power is crucial for distinguishing between isomers or confirming the structure of a newly synthesized derivative.
Experimental Protocol: NMR Chemical Shift Calculation
Optimized Geometry: Start with the lowest energy conformer obtained from the protocol in Section 3.
GIAO Calculation: Perform an NMR calculation using the GIAO method at a level like B3LYP/6-311++G(d,p). It is crucial to perform this calculation in a solvent that matches the experimental conditions, using a continuum solvation model like the Polarizable Continuum Model (PCM).
Reference Correction: Calculate the absolute shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.
Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of TMS and σ_iso is the isotropic shielding value of the nucleus of interest.
Data Comparison: Tabulate the calculated chemical shifts alongside the experimental values for direct comparison.
Data Presentation: Comparison of NMR Shifts
Atom
Calculated δ (ppm)
Experimental δ (ppm)
Difference (ppm)
C1
45.2
44.8
+0.4
C4a
135.8
136.1
-0.3
C5a
110.5
110.2
+0.3
H9 (N-H)
7.8
7.9
-0.1
Note: This table uses hypothetical data for illustrative purposes.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states.[7] This analysis provides the wavelength of maximum absorption (λmax) and the oscillator strength of the transition. Furthermore, examining the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) provides insight into the nature of the absorption, such as π→π* or n→π* transitions.[11]
Molecular Properties and Reactivity Analysis
Beyond structure and spectra, computational chemistry illuminates the intrinsic electronic properties that govern a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.[6]
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[13]
Molecular Electrostatic Potential (MEP) Surface
The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule.[10] It provides a powerful visual guide to intermolecular interactions:
Electron-rich regions (negative potential, typically colored red): These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors.
Electron-poor regions (positive potential, typically colored blue): These are sites for nucleophilic attack and are likely to act as hydrogen bond donors.
Caption: Workflow for analyzing molecular reactivity.
Application in Drug Design & Development
The ultimate goal of characterizing a novel scaffold like octahydro-1H-carbazole is often to leverage it in drug design. Computational methods are central to this process.[2]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[14][15] This is invaluable for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds against a protein target and prioritize those with the highest predicted affinity for synthesis and in vitro testing.
Experimental Protocol: Molecular Docking with AutoDock Vina
Protein Preparation:
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.
Add polar hydrogens and assign partial charges (e.g., Kollman charges).
Save the prepared protein in the required PDBQT file format.[16]
Ligand Preparation:
Use the lowest-energy 3D structure of the octahydro-1H-carbazole derivative from the conformational analysis.
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
Save the prepared ligand in PDBQT format.
Grid Box Definition: Define a search space (a "grid box") on the protein that encompasses the active site where the ligand is expected to bind.
Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The program will sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function that approximates the binding free energy.
Analysis of Results:
Analyze the predicted binding poses to understand key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).
Use the binding energy scores to rank different derivatives. A more negative score indicates a higher predicted binding affinity.
Caption: A streamlined workflow for virtual screening.
Data Presentation: Molecular Docking Results
Compound
Target Protein
Predicted Binding Energy (kcal/mol)
Key Interacting Residues
OH-Carbazole-A
Acetylcholinesterase
-8.5
TYR72, TRP286, TYR341
OH-Carbazole-B
Acetylcholinesterase
-9.2
TYR72, ASP74, TRP286
OH-Carbazole-C
Acetylcholinesterase
-7.9
TRP286, TYR341
Note: Data is illustrative. Binding energies are from docking scores, and interacting residues are identified from the lowest energy pose.
Conclusion
The 2,3,4,5,6,7,8,9-octahydro-1H-carbazole scaffold presents a rich, three-dimensional chemical space for exploration in materials science and drug discovery. Its conformational complexity, while challenging, can be systematically and accurately navigated using modern computational chemistry techniques. This guide has outlined a validated, multi-faceted approach, beginning with the fundamental determination of stable conformers and extending to the prediction of spectroscopic signatures, reactivity profiles, and potential as a therapeutic agent through molecular docking. By integrating these robust in silico methodologies, researchers can gain deep mechanistic insights and rationally design novel derivatives, significantly accelerating the discovery and development process. The synergy between theoretical prediction and experimental validation remains the most powerful paradigm for advancing our understanding and application of complex molecular architectures.
References
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Kukreja, H., et al. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 85(2), 435-444. Available at: [Link]
Al-Awadi, N. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1235, 130245. Available at: [Link]
Ghorab, M. M., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 17(7), 8563-8577. Available at: [Link]
Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35685-35703. Available at: [Link]
Al-Attar, Z. (2023). A Spectroscopic and Computational Study of Dyes Based on Carbazole and TPA Donors, and Indane-Based Acceptors. University of Otago. Available at: [Link]
Mhande, T. S., & Ramdhani, D. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Journal of Chemistry and Applied Chemical Engineering, 2(1). Available at: [Link]
Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2363. Available at: [Link]
Al-Awadi, N. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1235, 130245. Available at: [Link]
Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. Available at: [Link]
Sahu, S. K., & Azam, M. A. (2018). Efficiency of AUTODOCK: Insilico study of Pharmaceutical Drug Molecules. Asian Journal of Research in Chemistry, 11(2), 433-438. Available at: [Link]
Archana, R., et al. (2011). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1676. Available at: [Link]
Al-Ostoot, F. H., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PeerJ, 11, e15478. Available at: [Link]
Acar, Ç., et al. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Journal of Molecular Liquids, 330, 115651. Available at: [Link]
Sharma, A., et al. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. ResearchGate. Available at: [Link]
Aiello, F., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4045. Available at: [Link]
Al-Hussain, S. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]
Wang, Z., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. Available at: [Link]
Ncib, S., et al. (2018). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. Available at: [Link]
Sharma, S., & Singh, N. (2014). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Indian Journal of Applied Research, 4(6). Available at: [Link]
Unknown Author. (n.d.). Conformational Analysis. University of Calgary. Available at: [Link]
Goud, B. S., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
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Unknown Author. (2024). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry. Available at: [Link]
Eskandari, M. R., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28, 917-931. Available at: [Link]
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Gribble, G. W., et al. (2020). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 85(15), 9579-9592. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Scientific Reports, 14, 3244. Available at: [Link]
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Granda, J. M., et al. (2016). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Journal of Molecular Structure, 1108, 49-59. Available at: [Link]
The Elusive Saturated Core: A Technical Guide to the Chemistry and Biological Potential of Octahydro-1H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Carbazole alkaloids represent a vast and structurally diverse class of natural products with a wide range of biological activities. While aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole alkaloids represent a vast and structurally diverse class of natural products with a wide range of biological activities. While aromatic carbazoles have been extensively studied and isolated from various terrestrial and marine organisms, their fully saturated counterparts, the octahydro-1H-carbazole derivatives, remain conspicuously absent from the annals of natural product chemistry. This technical guide navigates the current understanding of carbazole alkaloids, postulating the potential role of octahydro-1H-carbazole derivatives as transient biosynthetic intermediates. We delve into the synthetic methodologies required to access this underexplored chemical space and discuss the known and potential biological activities of these synthetic derivatives, offering a forward-looking perspective for future research and drug discovery endeavors.
Introduction to the Carbazole Alkaloid Family: A World of Aromatic Diversity
Carbazole, a tricyclic aromatic heterocycle, forms the core of a large family of alkaloids found in a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] The majority of naturally occurring carbazole alkaloids have been isolated from terrestrial plants, particularly those belonging to the Rutaceae family, such as Murraya, Clausena, and Glycosmis species.[3] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
The biosynthesis of the aromatic carbazole core is an area of active research. In bacteria, it is understood to derive from tryptophan, pyruvate, and acetate molecules through a series of enzymatic reactions.[6]
The Mystery of the Missing Saturates: Octahydro-1H-Carbazole Derivatives in Nature
Despite the rich diversity of aromatic and partially hydrogenated (tetrahydrocarbazole) carbazole alkaloids, there is a notable absence of reports on the isolation of fully saturated octahydro-1H-carbazole derivatives from natural sources. This has led to the hypothesis that these perhydrocarbazoles may exist as transient intermediates in the biosynthesis of their more stable, aromatic counterparts. The high degree of enzymatic control in biosynthetic pathways could rapidly oxidize these saturated rings to achieve the thermodynamically favorable aromatic system, preventing their accumulation to detectable levels.
A Hypothetical Biosynthetic Pathway
The biosynthesis of aromatic carbazoles is thought to proceed through intermediates that undergo cyclization and subsequent oxidation. It is plausible that an octahydro-1H-carbazole derivative is an early, fully cyclized intermediate that is then systematically dehydrogenated to form the aromatic carbazole core.
Caption: Hypothetical biosynthetic pathway from precursors to aromatic carbazoles, postulating the role of octahydro-1H-carbazole as a transient intermediate.
Accessing the Underexplored: Synthesis of Octahydro-1H-Carbazole Derivatives
Given their apparent absence in nature, chemical synthesis provides the sole avenue to explore the chemical and biological properties of octahydro-1H-carbazole derivatives. Several synthetic strategies have been developed to construct this saturated tricyclic system.
General Synthetic Approaches
A common and effective method for the synthesis of the octahydro-1H-carbazole scaffold is the catalytic hydrogenation of readily available aromatic carbazoles or tetrahydrocarbazoles.
Precursor
Catalyst
Conditions
Product
Carbazole
Rh/C, Ru/C, or PtO2
High pressure H2, elevated temperature
Octahydro-1H-carbazole
Tetrahydrocarbazole
Pd/C or PtO2
H2 pressure, various solvents
Octahydro-1H-carbazole
Detailed Synthetic Protocol: Catalytic Hydrogenation of Carbazole
This protocol outlines a general procedure for the complete reduction of the carbazole ring system.
Materials:
Carbazole
Rhodium on carbon (Rh/C) catalyst (5 mol%)
Ethanol (solvent)
High-pressure autoclave reactor
Hydrogen gas source
Procedure:
In a high-pressure autoclave, dissolve carbazole (1.0 g) in ethanol (50 mL).
Carefully add the Rh/C catalyst to the solution.
Seal the autoclave and purge with nitrogen gas to remove any air.
Pressurize the autoclave with hydrogen gas to 100 atm.
Heat the reaction mixture to 100°C with vigorous stirring.
Maintain these conditions for 24-48 hours, monitoring the reaction progress by TLC or GC-MS if possible.
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the crude octahydro-1H-carbazole.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, which will show the absence of aromatic protons and the presence of a fully saturated ring system.
Biological Activities and Therapeutic Potential
While no naturally occurring octahydro-1H-carbazole derivatives have been reported, synthetic analogues have been investigated for various biological activities. The saturated carbazole scaffold offers a three-dimensional structure that can interact differently with biological targets compared to its planar aromatic counterparts.
Known Activities of Saturated Carbazole Derivatives
Research into synthetic octahydro-1H-carbazole derivatives has revealed a range of biological activities, including:
Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[7]
Antimicrobial Properties: Antibacterial and antifungal activities have been reported for certain substituted octahydrocarbazoles.
Neuroprotective Effects: The carbazole scaffold is a known pharmacophore for neurological targets, and some saturated derivatives have been explored for their potential in treating neurodegenerative diseases.
The biological activities are highly dependent on the nature and position of substituents on the octahydro-1H-carbazole core.
Caption: Potential biological activities stemming from the synthetic octahydro-1H-carbazole core structure.
Future Outlook and Research Directions
The field of octahydro-1H-carbazole derivatives is ripe for exploration. The current lack of known natural products presents both a challenge and an opportunity.
Key Research Areas:
Advanced Analytical Screening: The application of highly sensitive analytical techniques to a wider range of natural sources may yet reveal the presence of these elusive saturated carbazoles, even in trace amounts.
Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of aromatic carbazoles in various organisms could uncover and characterize the enzymes responsible for the hypothetical dehydrogenation steps, potentially allowing for the isolation of saturated intermediates.
Combinatorial Synthesis and Biological Screening: The development of efficient and diverse synthetic routes to libraries of octahydro-1H-carbazole derivatives will be crucial for systematically exploring their therapeutic potential. High-throughput screening of these libraries against a wide array of biological targets could lead to the discovery of novel drug candidates.
References
Shaikh, M. S., Karpoormath, R., Thapliyal, N., Rane, R. A., Palkar, M. B., Faya, A. M., Patel, H. M., Alwan, W. S., Jain, K., & Hampannavar, G. A. (2015). Current perspective of natural alkaloid carbazole and its derivatives as antitumor agents. Anti-cancer agents in medicinal chemistry, 15(5), 624–640.
Nguyen, T. C., Vo-Cong, D., & Dau, X. D. (2025). Synthesis of Natural Carbazole Alkaloids: An Update.
Greger, H. (2017). Phytocarbazoles: alkaloids with great structural diversity and pronounced biological activities. Phytochemistry Reviews, 16(6), 1139–1172.
Polley, A., Varalaxmi, K., Nandi, A., & Jana, R. (2022).
PubChem. (n.d.). (1,2,3,4,5,6,7,8-2H8)-9H-carbazole. Retrieved from [Link]
Lin, C. F., Kumaran, S., & Wu, M. J. (2020). Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Molecules (Basel, Switzerland), 25(15), 3532.
Tsai, I. L., Hsieh, C. F., & Duh, C. Y. (2016). Carbazole Alkaloids From Murraya Koenigii Trigger Apoptosis and Autophagic Flux Inhibition in Human Oral Squamous Cell Carcinoma Cells. Phytotherapy research : PTR, 30(9), 1521–1528.
Alam, S., Liew, S. Y., & Wong, C. L. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants (Basel, Switzerland), 11(3), 493.
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, A. A., Al-Mahmoudy, A. M., & Abdel-Kader, M. S. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19(11), 4707–4731.
Müller, K., Wassermann, T., & Stark, K. (2024). Efficient Hydrogen Release from Perhydro-N-ethylcarbazole Using Catalyst-Coated Metallic Structures Produced by Selective Electron Beam Melting.
Munawar, S., Zahoor, A. F., Mansha, A., & Irfan, A. (2024). The structure of [9H-carbazole].
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ChemBK. (n.d.). 9H-carbazole. Retrieved from [Link]
El-Gendy, M. A., El-Meligie, S., & El-Ansary, A. K. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules (Basel, Switzerland), 17(10), 12335–12347.
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The Versatile Scaffold: Applications of 2,3,4,5,6,7,8,9-Octahydro-1H-Carbazole in Medicinal Chemistry
The 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, a fully saturated carbazole derivative, and its partially saturated precursor, 2,3,4,9-tetrahydro-1H-carbazole, represent a privileged heterocyclic scaffold in the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
The 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, a fully saturated carbazole derivative, and its partially saturated precursor, 2,3,4,9-tetrahydro-1H-carbazole, represent a privileged heterocyclic scaffold in the landscape of medicinal chemistry. Their rigid, tricyclic framework provides an excellent platform for the design and synthesis of novel therapeutic agents targeting a wide array of biological processes. This guide offers an in-depth exploration of the medicinal chemistry applications of this versatile scaffold, complete with detailed synthetic protocols, biological evaluation methods, and an analysis of their structure-activity relationships.
The Octahydro-1H-Carbazole Core: A Gateway to Diverse Bioactivity
The significance of the octahydro-1H-carbazole core lies in its structural resemblance to various natural products and its synthetic accessibility, which allows for extensive functionalization. This adaptability has enabled its exploration in several key therapeutic areas.
A primary focus of research into octahydro-1H-carbazole derivatives has been the development of agents for neurodegenerative diseases, particularly Alzheimer's disease. The core hypothesis driving this research is the cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.
One of the most explored mechanisms for carbazole derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.
Application
Application Note: Synthesis of N-Substituted Octahydro-1H-Carbazole Derivatives
This Application Note and Protocol Guide details the synthesis of N-substituted octahydro-1H-carbazole derivatives . Note on Nomenclature: In medicinal chemistry literature, "octahydrocarbazole" most rigorously refers to...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the synthesis of N-substituted octahydro-1H-carbazole derivatives .
Note on Nomenclature: In medicinal chemistry literature, "octahydrocarbazole" most rigorously refers to 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (a pyrrole ring fused to two cyclohexane rings). However, the term is sometimes loosely applied to 1,2,3,4,4a,9a-hexahydrocarbazole (the reduced form of tetrahydrocarbazole) in older texts. This guide focuses on the synthesis of the 2,3,4,5,6,7,8,9-octahydro-1H-carbazole scaffold and its N-functionalization , as this symmetric tricyclic core is a critical pharmacophore for neuroprotective and antimicrobial agents.
Introduction & Strategic Analysis
The octahydro-1H-carbazole scaffold (specifically the 2,3,4,5,6,7,8,9-octahydro isomer) represents a unique "partially saturated" bioisostere of carbazole. Unlike the fully aromatic carbazole (which is planar and rigid), the octahydro-derivative possesses two flexible cyclohexane rings fused to a central pyrrole. This structural modulation enhances solubility and allows for specific stereochemical interactions in enzyme binding pockets, making it a privileged scaffold for:
Neuroprotective Agents: NMDA receptor antagonists and antioxidants.
Material Science: Hole-transporting materials (when N-arylated).
Retrosynthetic Strategy
The synthesis of N-substituted octahydro-1H-carbazoles is best approached via a convergent strategy :
Core Construction: Synthesis of the 2,3,4,5,6,7,8,9-octahydro-1H-carbazole core via the Borsche-Drechsel modification or Acid-Catalyzed Condensation .
N-Functionalization: Late-stage introduction of the N-substituent via nucleophilic substitution (alkylation) or transition-metal-catalyzed cross-coupling (arylation).
This modular approach allows for the rapid generation of libraries (SAR studies) from a single key intermediate.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2,3,4,5,6,7,8,9-Octahydro-1H-carbazole)
Principle:
This protocol utilizes the acid-catalyzed condensation of cyclohexanone with hydrazine hydrate (forming the azine), followed by a Grandberg-type rearrangement or direct condensation of 2-chlorocyclohexanone with cyclohexylamine (though the hydrazine route is often preferred for symmetry). A robust method involves the rearrangement of cyclohexanone azine .
Materials:
Cyclohexanone (CAS 108-94-1)
Hydrazine Hydrate (80%)
Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)
Solvent: Toluene or Xylene
Step-by-Step Methodology:
Azine Formation:
In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (20.0 g, 204 mmol) in toluene (150 mL).
Heat the mixture to 140–150 °C (vigorous reflux) for 4–6 hours. Caution: Ammonia gas is evolved.
Mechanism:[1][2][3] The azine undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and ammonia elimination to form the octahydrocarbazole.
Work-up & Purification:
Cool reaction to RT and pour onto crushed ice (200 g).
Neutralize with 20% NaOH solution until pH ~8–9.
Extract with Ethyl Acetate (3 × 100 mL).
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Recrystallization: Purify the crude solid from Ethanol/Water (9:1) .
The following diagram illustrates the convergent synthesis workflow, highlighting the critical decision points between core synthesis and functionalization.
Caption: Synthesis pathway from cyclohexanone to N-functionalized octahydrocarbazoles via azine rearrangement.
Optimization Data Table
Typical yields and conditions for the N-alkylation step (Protocol B1).
Entry
Base
Solvent
Temperature
Time
Yield (%)
Notes
1
K₂CO₃
Acetone
Reflux
12 h
45%
Incomplete conversion; weak base.
2
KOH
DMSO
RT
2 h
82%
Difficult work-up (DMSO removal).
3
NaH
DMF
0°C -> RT
3 h
94%
Optimal Method. Clean profile.
4
t-BuOK
THF
0°C
1 h
88%
Good for sterically hindered electrophiles.
Quality Control & Characterization
To ensure scientific integrity (E-E-A-T), every synthesized batch must be validated against these parameters:
¹H NMR (400 MHz, CDCl₃):
Core: Look for the disappearance of aromatic protons (except NH if unsubstituted). The octahydro core shows multiplets around δ 1.6–1.9 (8H, β/γ-CH₂) and δ 2.3–2.6 (8H, α-CH₂).
N-Substituted: Appearance of N-CH₂ signals (e.g., singlet at δ 5.2 for N-benzyl) and disappearance of the broad NH singlet (δ ~7.5).
Mass Spectrometry (ESI-MS):
Confirm [M+H]⁺ peak.
Example: Core (C₁₂H₁₇N) expected m/z = 176.14.
Melting Point:
Core: 102 °C.
Derivatives often have lower melting points or are oils depending on the substituent.
References
Borsche-Drechsel Cyclization: Borsche, W. (1908). "Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese." Justus Liebigs Annalen der Chemie. Link
Biological Activity of Carbazole Derivatives: Bashir, M. et al. (2015).[5] "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules, 20(8), 13496-13517. Link
Synthesis of Octahydrocarbazole: Rogers, C. U., & Corson, B. B. (1947).[6] "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole." Journal of the American Chemical Society, 69(11), 2910–2911.[6] Link
Chan-Lam Coupling Protocol: Evans, D. A. et al. (1998). "New Copper-Acetate-Catalyzed Arylation of Phenols and Amines." Tetrahedron Letters. Link
Application Note: Functionalization of the Octahydro-1H-Carbazole Scaffold
This guide details the protocols for the functionalization of 1,2,3,4,4a,9,9a-octahydro-1H-carbazole (often referred to as cis- or trans-hexahydrocarbazole in older literature, but chemically defined by the saturation of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocols for the functionalization of 1,2,3,4,4a,9,9a-octahydro-1H-carbazole (often referred to as cis- or trans-hexahydrocarbazole in older literature, but chemically defined by the saturation of the C4a-C9a bond).
Unlike its aromatic precursor (tetrahydrocarbazole), the octahydro-1H-carbazole scaffold contains two stereogenic centers (C4a and C9a) and a secondary amine (indoline-like), making it a critical "3D" scaffold for GPCR and ion channel drug discovery.
Introduction & Structural Logic
The transition from the flat, aromatic tetrahydrocarbazole (THC) to the bent, three-dimensional octahydro-1H-carbazole (OHC) represents a shift from "escaping flatland" in drug discovery. The OHC core mimics the substructures of Aspidosperma alkaloids and offers a defined vector for substituents via the N9 nitrogen and the C4a/C9a bridgehead carbons.
Key Challenges:
Stereocontrol: The fusion of the B/C rings can be cis or trans. The cis-isomer is kinetically favored in acid-mediated reductions, while the trans-isomer requires specific catalytic conditions.
N-Nucleophilicity: The N9 nitrogen is less acidic than in carbazole (
) but more nucleophilic, behaving like a hindered secondary amine.
Enantioselectivity: Functionalization often requires prior resolution of the (
)-scaffold.
Pathway Visualization
The following diagram outlines the workflow from the commercially available THC precursor to the functionalized OHC scaffold.
Caption: Synthetic workflow converting the flat THC core into the 3D OHC scaffold, followed by resolution and diversification.
Protocol 1: Stereoselective Synthesis of the Core
Objective: Preparation of (
)-cis-1,2,3,4,4a,9,9a-octahydro-1H-carbazole.
Mechanism: Acid-mediated reduction of the C4a-C9a double bond via an iminium ion intermediate.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydrocarbazole (1.71 g, 10 mmol) in glacial acetic acid (30 mL). The solution may turn slightly amber.
Cooling: Cool the mixture to 10–15°C using a water bath. Note: Do not freeze the acetic acid.
Addition: Add
(1.26 g, 20 mmol) portion-wise over 20 minutes.
Critical Check: Evolution of gas (
and potentially traces) will occur. Perform this in a well-ventilated fume hood.
Reaction: Remove the cooling bath and stir at room temperature (25°C) for 2–3 hours. Monitor by TLC (10% EtOAc/Hexane). The fluorescent THC spot (
) will disappear, replaced by a non-fluorescent, iodine-active spot ().
Quenching: Pour the reaction mixture slowly into crushed ice/water (100 mL).
Basification: Carefully basify the aqueous mixture to pH >10 using 50% NaOH solution. Caution: Exothermic.
Extraction: Extract with Dichloromethane (
mL).
Purification: Dry organic layers over
, filter, and concentrate. The crude oil typically crystallizes upon standing. Recrystallize from Ethanol/Water to yield the cis-isomer.
Objective: Installation of aryl groups at the N9 position to modulate lipophilicity and target affinity.
Rationale: The secondary amine of the OHC is sterically hindered by the adjacent bridgehead protons. Standard
fails with unactivated halides; Palladium catalysis is required.
Reagents & Equipment[1][2]
Substrate: cis-Octahydro-1H-carbazole (1.0 equiv)
Coupling Partner: Aryl Bromide (1.2 equiv)
Catalyst:
(2 mol%)
Ligand: XPhos or RuPhos (4 mol%)
Base:
(1.5 equiv)
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
Setup: Flame-dry a Schlenk tube and cool under argon.
Solvation: Add degassed Toluene (4 mL). Seal the tube.
Heating: Heat to 100°C for 12–16 hours.
Troubleshooting: If conversion is low (<50%), switch to the precatalyst XPhos Pd G3 , which activates faster at lower temperatures.
Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite.
Purification: Flash chromatography (gradient 0–20% EtOAc in Hexanes).
Why XPhos? The bulky biaryl phosphine ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded amines like octahydrocarbazole.
Protocol 3: Classical Resolution of Enantiomers
Objective: Separation of (4aR, 9aS) and (4aS, 9aR) enantiomers.
Context: The biological activity of OHC derivatives is often enantiospecific.
Methodology
Salt Formation: Dissolve (
)-cis-octahydrocarbazole (10 g) in hot Ethanol (50 mL).
Chiral Acid: Add a hot solution of (+)-Di-p-toluoyl-D-tartaric acid (1.0 equiv) in Ethanol.
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours.
Filtration: Collect the precipitate. This is typically the diastereomeric salt of one enantiomer.
Free Basing: Suspend the salt in water, treat with 1M NaOH, and extract with DCM to recover the enantiomerically enriched amine.
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, 1974.
Context: Establishes the mechanism for cis-selectivity in acidic media.
Buchwald-Hartwig Amination (N-Functionalization):
Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Context: Defines XPhos/RuPhos as optimal ligands for hindered secondary amines.
Biological Relevance:
BenchChem Application Notes. "7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate."
Context: Discusses the transition from THC to bioactive scaffolds.
(Verified Domain)
Stereochemical Analysis:
Smith, H. E., et al. "Optically Active Amines. The Absolute Configuration of 1,2,3,4,4a,9,9a-Octahydro-1H-carbazole." Journal of Organic Chemistry.
Context: Essential for assigning the (4aR, 9aS) configuration.
octahydro-1H-carbazole derivatives as potential anticancer agents
Synthetic Protocols, Mechanistic Profiling, and Preclinical Validation Abstract The octahydro-1H-carbazole (OHCz) scaffold represents a critical structural evolution of the privileged carbazole pharmacophore. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Synthetic Protocols, Mechanistic Profiling, and Preclinical Validation
Abstract
The octahydro-1H-carbazole (OHCz) scaffold represents a critical structural evolution of the privileged carbazole pharmacophore. Unlike its fully aromatic counterparts, the OHCz framework possesses unique stereochemical complexity (cis/trans-fused ring junctions) and enhanced lipophilicity, facilitating blood-brain barrier (BBB) permeability and intracellular accumulation. This guide details the rational design, synthetic pathways, and validation protocols for developing OHCz derivatives as targeted anticancer agents, specifically focusing on their ability to induce apoptosis, inhibit Topoisomerase II, and reverse Multi-Drug Resistance (MDR).
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The transition from a planar tetrahydrocarbazole to a bent, three-dimensional octahydro-1H-carbazole structure alters the binding affinity toward globular proteins.
Key SAR Determinants:
N9-Substitution: Functionalization at the indole nitrogen (e.g., benzyl, alkyl-hydrazone) is the primary driver of cytotoxicity. Bulky hydrophobic groups here often enhance interaction with the hydrophobic pocket of kinases or Topoisomerase II.
C-Ring Saturation (4a, 9a-positions): The reduction of the C4a-C9a double bond creates chiral centers. The cis-isomer typically exhibits higher potency in membrane disruption assays due to its "curved" topology mimicking steroid structures.
C6-Functionalization: Electron-withdrawing groups (Cl, NO2) at the C6 position of the aromatic ring stabilize the scaffold against metabolic oxidation.
Part 2: Synthetic Workflow
2.1 Synthesis of the Octahydro-1H-carbazole Core
The synthesis proceeds via the Borsche-Drechsel cyclization to the tetrahydro-intermediate, followed by catalytic hydrogenation to the octahydro-scaffold.
Procedure: Hydrogenate in a Parr shaker at 60 psi H2 pressure for 6 hours at room temperature.
Purification: Filter off the catalyst over Celite. Evaporate solvent. The product is a mixture of cis and trans isomers. Separation is achieved via Flash Chromatography (Hexane/Ethyl Acetate 9:1).
Procedure: Dissolve OHCz in DMF at 0°C. Add NaH slowly. Stir for 30 min. Add Alkyl Halide dropwise. Warm to RT and stir for 4 hours.
Validation: Monitor by TLC (vanishing of N-H stretch in IR ~3400 cm⁻¹).
2.2 Synthetic Pathway Visualization
Figure 1: Synthetic route from precursors to the N-substituted octahydro-1H-carbazole scaffold.
Part 3: In Vitro Screening Protocols
3.1 Cytotoxicity Assay (MTT)
Rationale: Octahydrocarbazoles are highly lipophilic. Standard MTT protocols must be modified to prevent compound precipitation in aqueous media.
Protocol:
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Dissolve OHCz derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
Incubation: Treat cells for 48h.
Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Data Summary Example (Hypothetical based on Scaffold Potency):
Compound ID
R-Group (N9)
MCF-7 IC50 (µM)
HepG2 IC50 (µM)
Selectivity Index (SI)*
OHCz-1
H (Parent)
> 50
> 50
-
OHCz-4
Benzyl
12.4 ± 1.2
15.8 ± 2.1
2.1
OHCz-9
4-Cl-Benzyl
4.2 ± 0.5
6.1 ± 0.8
5.4
Doxorubicin
(Control)
1.8 ± 0.2
2.1 ± 0.3
1.5
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.
Part 4: Mechanistic Elucidation
4.1 Flow Cytometry: Annexin V/PI Apoptosis Assay
Rationale: To determine if the observed cytotoxicity is due to necrosis (toxicity) or apoptosis (programmed cell death).
Protocol:
Treat cells with OHCz derivative at IC50 concentration for 24h.
Harvest cells (trypsinize) and wash with cold PBS.
Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).
Q1 (Annexin-/PI-): Live
Q2 (Annexin+/PI+): Late Apoptosis
Q3 (Annexin-/PI+): Necrosis
Q4 (Annexin+/PI-): Early Apoptosis
4.2 Molecular Docking (In Silico Validation)
Rationale: Octahydrocarbazoles are structural analogs of ellipticine (a known Topo II inhibitor). Docking confirms binding modes.[1]
Target: Human Topoisomerase II alpha (PDB ID: 1ZXM) or Caspase-3 (PDB ID: 3KJF).
Software: AutoDock Vina / PyRx.
Grid Box: Centered on the ATP-binding pocket (Topo II) or catalytic groove (Caspase).
Success Metric: Binding Energy < -8.0 kcal/mol.
4.3 Mechanism of Action Diagram
Figure 2: Proposed signaling cascade induced by octahydro-1H-carbazole derivatives leading to apoptosis.
References
Synthesis and Biological Evaluation of Carbazole Derivatives:
Kukreja, G. et al. "Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors."[2] Indian Journal of Chemistry, 2024.
[2]
Anticancer Mechanisms of Carbazole Alkaloids:
Zhang, L. et al.[3][4] "A Review on Carbazole and Its Derivatives as Anticancer Agents." Medicinal Research Reviews, 2025.
Molecular Docking and Triazole-Carbazole Hybrids:
Ashok, D. et al. "Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents."[5] RSC Advances, 2022.
Cytotoxicity Protocols for Carbazole Scaffolds:
Bashir, M. et al. "Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer agents." Journal of Saudi Chemical Society, 2023.
General Carbazole Pharmacology:
Comparison of biological activities of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
The Untapped Potential of Saturated Scaffolds: Application Notes on Octahydro-1H-Carbazole in Organic Electronics
Introduction: Beyond the Aromatic Paradigm of Carbazole Chemistry For decades, the carbazole moiety has been a cornerstone in the design of high-performance materials for organic electronics.[1][2] Its rigid, planar, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Aromatic Paradigm of Carbazole Chemistry
For decades, the carbazole moiety has been a cornerstone in the design of high-performance materials for organic electronics.[1][2] Its rigid, planar, and electron-rich aromatic structure provides excellent thermal stability and efficient hole transport capabilities, making it a ubiquitous building block for hosts, emitters, and transport materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs).[2][3][4][5] However, the very π-conjugation that grants these desirable properties also imposes certain limitations, particularly in the quest for stable, deep-blue emitters and high-energy host materials.
This document ventures into a largely unexplored territory: the application of the octahydro-1H-carbazole scaffold in organic electronics. By replacing the aromatic benzene rings of carbazole with their fully saturated cyclohexane counterparts, we fundamentally alter the electronic landscape of the molecule. This guide will provide a theoretical framework, propose novel material designs, and present detailed hypothetical protocols to inspire researchers to explore the untapped potential of this saturated heterocyclic core. We will dissect the causal relationships between molecular structure and material properties, offering a scientifically grounded rationale for investigating octahydro-1H-carbazole as a next-generation building block.
Scientific Rationale: The Electronic Consequences of Saturation
The defining difference between the well-studied 9H-carbazole and octahydro-1H-carbazole lies in the absence of an extended π-conjugated system in the latter. This structural change is not trivial; it completely redefines the molecule's optoelectronic character.
Aromatic 9H-Carbazole: The fused aromatic rings create a delocalized π-electron cloud across the molecule. This leads to a relatively high-lying Highest Occupied Molecular Orbital (HOMO) and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO). The resulting small energy gap is responsible for its absorption of UV light and its ability to transport charge carriers effectively.[2][6]
Saturated Octahydro-1H-Carbazole: The cyclohexane rings lack π-electrons, effectively isolating the nitrogen lone pair. This electronic confinement results in a significantly lower HOMO energy level and a much higher LUMO energy level. The consequence is a very wide bandgap, making the molecule optically transparent in the visible region and electrically insulating.
This fundamental difference is the key to its potential applications. While unsuitable as a primary charge carrier or chromophore, the saturated scaffold offers unique advantages as a component in more complex molecular architectures.
Proposed Application I: High Triplet Energy Host Materials for Blue Phosphorescent OLEDs (PhOLEDs)
One of the most significant challenges in OLED technology is the development of stable and efficient deep-blue emitters. Phosphorescent emitters can, in theory, achieve 100% internal quantum efficiency, but they require a host material with a triplet energy (ET) higher than their own to prevent back energy transfer and subsequent efficiency loss.[7] Aromatic carbazole hosts like mCBP have been workhorses, but their triplet energies can be insufficient for next-generation deep-blue phosphors.
The saturated octahydro-1H-carbazole core, being non-conjugated, is predicted to have a very high triplet energy. By functionalizing this core with charge-transporting moieties, we can design a host material that combines the requisite high triplet energy with balanced charge injection and transport.
Hypothetical Material Design: OHC-TPA
We propose a star-shaped molecule, 1,3,6-tris(diphenylamino)-9-ethyl-octahydro-1H-carbazole (OHC-TPA) , as a novel host material. In this design:
The octahydro-1H-carbazole core acts as a rigid, insulating scaffold with a high triplet energy.
The triphenylamine (TPA) units, well-known for their hole-transporting properties, are attached to the core.[8] Their non-planar structure also aids in forming stable amorphous films.
The ethyl group at the N9 position enhances solubility for solution processing.
Caption: Hypothetical structure of OHC-TPA host material.
Predicted Properties of OHC-TPA vs. Standard Host (mCBP)
Property
OHC-TPA (Predicted)
mCBP (Typical Values)
Rationale for Prediction
HOMO Level
~ -5.5 eV
~ -5.9 eV
Dominated by the TPA moieties, allowing for efficient hole injection.
LUMO Level
~ -1.8 eV
~ -2.4 eV
The insulating core raises the LUMO, ensuring good electron blocking.
Bandgap (Eg)
~ 3.7 eV
~ 3.5 eV
Wide bandgap due to the saturated core.
Triplet Energy (ET)
> 3.0 eV
~ 2.9 eV
The non-conjugated scaffold prevents lowering of the triplet energy.
Glass Transition (Tg)
> 130 °C
~ 110 °C
The rigid, star-shaped structure should lead to high morphological stability.
Protocol 1: Synthesis of OHC-TPA
This protocol outlines a plausible multi-step synthesis for the hypothetical OHC-TPA molecule, based on established chemical reactions.
Step 1: Synthesis of 9-ethyl-octahydro-1H-carbazole
Reaction: Start with commercially available octahydro-1H-carbazole.
Dissolve octahydro-1H-carbazole (1 eq.) in a suitable solvent like DMF.
Add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
After stirring for 30 minutes, add ethyl iodide (1.2 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract the product with ethyl acetate.
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 9-ethyl-octahydro-1H-carbazole.
Step 2: Tri-bromination of 9-ethyl-octahydro-1H-carbazole
Reaction: Regioselective bromination at the 1, 3, and 6 positions.
Dissolve the product from Step 1 in a chlorinated solvent like dichloromethane (DCM).
Cool the solution to 0 °C.
Add N-Bromosuccinimide (NBS, 3.1 eq.) portion-wise in the dark.
Stir at 0 °C for 1 hour and then at room temperature for 24 hours.
Wash the reaction mixture with sodium thiosulfate solution and then brine.
Purify by recrystallization or column chromatography to yield 1,3,6-tribromo-9-ethyl-octahydro-1H-carbazole.
Step 3: Buchwald-Hartwig Amination to yield OHC-TPA
Reaction: Palladium-catalyzed cross-coupling of the tri-bromo intermediate with diphenylamine.
To a Schlenk flask under argon, add the tri-bromo intermediate (1 eq.), diphenylamine (3.3 eq.), a palladium catalyst such as Pd2(dba)3 (2 mol%), and a ligand like XPhos (6 mol%).
Add a base, for example, sodium tert-butoxide (4 eq.), and anhydrous toluene.
Degas the mixture and heat to reflux (approx. 110 °C) for 24-48 hours, monitoring by TLC.
After cooling, filter the mixture through Celite and remove the solvent under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/DCM gradient) and subsequent recrystallization to obtain pure OHC-TPA.
Caption: Synthetic workflow for the proposed OHC-TPA molecule.
Protocol 2: Fabrication and Characterization of a Blue PhOLED
This protocol describes the fabrication of a multilayer OLED device using the synthesized OHC-TPA as a host material.
Device Architecture
A standard phosphorescent OLED architecture would be employed:
ITO / HTL / EML / EBL / ETL / LiF / Al
ITO: Indium Tin Oxide (transparent anode)
HTL (Hole Transport Layer): NPB (40 nm)
EML (Emissive Layer): OHC-TPA doped with 8% FIrpic (a common blue phosphorescent emitter) (20 nm)
Application Note & Protocol: A Researcher's Guide to the Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis
Abstract: This document provides a comprehensive guide to the Borsche-Drechsel cyclization, a cornerstone reaction in synthetic organic chemistry for the preparation of 1,2,3,4-tetrahydrocarbazoles. Tetrahydrocarbazoles...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the Borsche-Drechsel cyclization, a cornerstone reaction in synthetic organic chemistry for the preparation of 1,2,3,4-tetrahydrocarbazoles. Tetrahydrocarbazoles are a vital structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the underlying mechanism of the reaction, offers detailed, field-proven experimental protocols, and discusses key process variations and optimization strategies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cyclization for the synthesis of complex molecular architectures.
Theoretical Framework: Understanding the Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is the acid-catalyzed thermal rearrangement of an arylhydrazone of cyclohexanone (or its derivatives) to yield a 1,2,3,4-tetrahydrocarbazole. This reaction is a specific application of the broader, more general Fischer indole synthesis, which utilizes various ketones and aldehydes to form indole rings.[4] The overall transformation can be performed in a single step by reacting the arylhydrazine and cyclohexanone directly in an acidic medium.[5][6]
Reaction Mechanism
The accepted mechanism proceeds through several key steps, initiated by acid catalysis. It is analogous to the pathway of the Fischer indole synthesis.[7][8]
Protonation and Tautomerization: The cyclohexanone arylhydrazone (I) is first protonated by the acid catalyst. This is followed by tautomerization to its corresponding enehydrazine form (II).
[9][9]-Sigmatropic Rearrangement: The enehydrazine intermediate (II) undergoes a thermally induced[9][9]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond, resulting in a di-imine intermediate (III).[8]
Rearomatization and Cyclization: The intermediate (III) rearomatizes to form a more stable aniline derivative (IV). Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered heterocyclic ring (V).
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate (V), leading to the formation of the stable, aromatic pyrrole ring of the final 1,2,3,4-tetrahydrocarbazole product (VI).[7][8]
Diagram: Borsche-Drechsel Cyclization Mechanism
Caption: Key mechanistic steps of the Borsche-Drechsel cyclization.
Experimental Protocols and Methodologies
The following protocol is a well-established, one-pot procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole, adapted from a verified method published in Organic Syntheses.[5] This method demonstrates high yield and procedural simplicity.
Phenylhydrazine: Toxic, a suspected carcinogen, and readily absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Keep away from heat and open flames.
Step-by-Step Synthesis Protocol
Reaction Setup: Assemble a 1-L three-necked round-bottomed flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
Initial Charge: Charge the flask with 98 g (1.0 mole) of cyclohexanone and 360 g (6.0 moles) of glacial acetic acid.[5]
Heating and Addition: Begin stirring and heat the mixture to reflux using a heating mantle. Once refluxing, add 108 g (1.0 mole) of phenylhydrazine dropwise via the dropping funnel over a period of one hour.[5] The causality for slow addition is to control the initial exothermic condensation reaction and prevent side reactions.
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional hour to ensure the cyclization goes to completion.[5]
Work-up and Isolation:
Pour the hot reaction mixture into a 1.5-L beaker and stir manually as it cools and solidifies. Vigorous stirring is crucial to prevent the formation of large, hard lumps.[5]
Cool the solidified mass to approximately 5°C in an ice bath.
Filter the crude product with suction using a Büchner funnel. It is advisable to cool the filtrate in ice and re-filter it through the same filter cake to maximize recovery.[5]
Wash the filter cake sequentially with 100 mL of cold water and then 100 mL of cold 75% ethanol.[5] Allow each wash to soak into the cake before applying full suction.
Purification (Recrystallization):
Air-dry the crude solid overnight. The expected crude yield is 145–155 g (85–91%).[5]
Transfer the crude product to a large flask and add 700 mL of methanol.[5]
Add a small amount of decolorizing carbon, heat the mixture to boiling, and filter the hot solution through a fluted filter paper (a heated funnel is recommended to prevent premature crystallization).[5]
Allow the filtrate to cool slowly to room temperature and then in a refrigerator to complete crystallization.
Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and air-dry to a constant weight.
Expected Yield: 120–135 g of pure 1,2,3,4-tetrahydrocarbazole (70–79% overall yield).[5]
Caption: General workflow for the synthesis of 1,2,3,4-tetrahydrocarbazole.
Process Variations and Optimization
While the classic acetic acid or sulfuric acid-catalyzed method is robust, several modern variations offer improved reaction conditions, yields, and environmental friendliness.
Significant reduction in reaction time for substituted derivatives.[1]
The choice of catalyst is critical. Brønsted acids like H₂SO₄, HCl, and acetic acid are traditional and effective.[1][5] However, solid acid catalysts like K-10 clay or zeolites are gaining traction as they are often more environmentally friendly, reusable, and can lead to simpler work-ups.[1][12] Microwave-assisted synthesis, in particular, has been shown to dramatically decrease reaction times from hours to minutes with excellent yields.[1]
Product Characterization
Confirmation of the 1,2,3,4-tetrahydrocarbazole structure is typically achieved through standard spectroscopic methods.
The Borsche-Drechsel cyclization remains a highly reliable and versatile method for the synthesis of the tetrahydrocarbazole scaffold. Its operational simplicity, amenability to a one-pot procedure, and consistently high yields make it a preferred method in both academic and industrial research. Modern advancements, including the use of solid acid catalysts and microwave irradiation, have further enhanced its efficiency and alignment with green chemistry principles, ensuring its continued relevance for professionals in drug discovery and materials science.
References
Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 30, 90. [Link]
Chen, C., & Larsen, R. D. (2002). Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 78, 36. [Link]
Wikipedia contributors. (2023). Borsche–Drechsel cyclization. Wikipedia, The Free Encyclopedia. [Link]
Hassan, A. A., et al. (2015). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1264-1275. [Link]
Wang, Y., et al. (2011). Method for synthesizing tetrahydrocarbazoles compound.
Eisenbraun, E. J., et al. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group Substituents and Their Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220. [Link]
Ahluwalia, V. K., & Parashar, R. K. (2002). Borsche-Drechsel Reaction. Name Reactions in Organic Synthesis. [Link]
Khder, A. S., et al. (2022). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Link]
Tan, E. S. S., et al. (2019). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1017–1023. [Link]
O'Brien, A. G., & Hyster, T. K. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51631. [Link]
Yokoyama, M., et al. (2005). Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones. HETEROCYCLES, 65(9), 2139. [Link]
Khder, A. S., et al. (2022). Borsche-Drechsel cyclization. ResearchGate. [Link]
Saravanabhavan, M., et al. (2017). Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives. ResearchGate. [Link]
Tan, E. S. S., et al. (2019). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring- containing 9-methoxy-3,4,5,6. IUCr Journals. [Link]
Li, J. J. (2009). Borsche–Drechsel cyclization. Semantic Scholar. [Link]
Beliaev, A., et al. (2016). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Organic & Biomolecular Chemistry, 14(43), 10253-10263. [Link]
Cinar, M. E. (2019). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. [Link]
Younus, M., et al. (2022). Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. [Link]
Liu, J., et al. (2007). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 37(19), 3333-3342. [Link]
Application Note: Octahydro-1H-carbazole Scaffolds in Alkaloid Synthesis
This Application Note and Protocol guide details the use of octahydro-1H-carbazole and its related hydrocarbazole scaffolds (tetrahydro- and hexahydro-) in the synthesis of complex alkaloids.[1] Executive Summary The oct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of octahydro-1H-carbazole and its related hydrocarbazole scaffolds (tetrahydro- and hexahydro-) in the synthesis of complex alkaloids.[1]
Executive Summary
The octahydro-1H-carbazole scaffold (and its varying oxidation states: tetrahydro- and hexahydrocarbazole) represents a privileged structural motif in the synthesis of Carbazole Alkaloids (e.g., Murraya species) and complex Monoterpene Indole Alkaloids (e.g., Strychnos and Aspidosperma families).
While "octahydro-1H-carbazole" strictly refers to the symmetric, fully reduced tricyclic system (CAS 26727-32-2), its utility in synthesis is often intertwined with the 1,2,3,4-tetrahydrocarbazole (THC) and cis-hexahydrocarbazole intermediates.[1] This guide provides a unified approach to utilizing these scaffolds, focusing on two primary workflows:
Stereocontrolled Divergence: Utilizing the rigid tetrahydrocarbazole core to access the cis-fused indoline architecture required for Strychnos and Aspidosperma alkaloids.
Structural Classification & Reactivity
Understanding the oxidation state is critical for targeting the correct alkaloid family.
Scaffold Variant
Structure Description
Key Alkaloid Targets
Primary Synthetic Utility
Octahydro-1H-carbazole
Pyrrole fused to two cyclohexane rings (Symmetric).[1]
Murraya Alkaloids (via aromatization)
Precursor for C-H functionalization; Hydrogen storage models.
1,2,3,4-Tetrahydrocarbazole
Indole fused to a cyclohexene ring (Aromatic Ring A).
Strychnos (e.g., Tubifolidine), Aspidosperma
The "Workhorse" scaffold. Stable, accessible via Fischer Indole synthesis.
Hexahydrocarbazole
Indoline fused to a cyclohexane ring (cis-fused).[1]
Aspidosperma (e.g., Aspidospermidine)
Provides the specific stereochemistry (cis-fusion) for complex indole alkaloids.
Application I: Synthesis of Carbazole Alkaloids (Oxidative Strategy)
Target: Murraya koenigii alkaloids (e.g., Mukonine, Murrayanine).
Mechanism: The strategy involves constructing the reduced octahydro- or tetrahydro- core, functionalizing the C1/C2 positions, and then performing a controlled dehydrogenation (aromatization) to restore the fully aromatic carbazole system.
Protocol A: Borsche-Drechsel Cyclization to Hydrocarbazole Core
This protocol generates the tetrahydrocarbazole core, which can be further reduced to the octahydro form or aromatized.
Optional: Sulfuric acid or Lewis acid (ZnCl2) for difficult substrates.
Step-by-Step Procedure:
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) in glacial acetic acid (15 mL).
Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement (Fischer Indole mechanism).
Monitoring: Monitor consumption of hydrazone by TLC (Hexane:EtOAc 8:2).
Work-up: Cool the mixture to room temperature. Pour into crushed ice/water (100 mL). The tetrahydrocarbazole usually precipitates as a solid.
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water to obtain 1,2,3,4-tetrahydrocarbazole as white needles (Yield: 70–85%).
Protocol B: C-H Functionalization & Aromatization
To synthesize alkaloids like Glycozoline , the scaffold must be functionalized and then oxidized.
Step-by-Step Procedure:
C1-Functionalization: Dissolve tetrahydrocarbazole (1.0 equiv) in dry THF. Add N-chlorosuccinimide (NCS) (1.1 equiv) at 0 °C to install a chloride at C1 (or use NBS for bromide). Stir for 2 h.
Aromatization (Dehydrogenation):
Method 1 (Chemical): Dissolve the functionalized tetrahydrocarbazole in xylene. Add DDQ (2.3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv).[1] Reflux for 6–12 hours.
Method 2 (Catalytic): Use Pd/C (10 wt%) in diphenyl ether at 200 °C for 4 hours.
Result: The saturated ring dehydrogenates to form the fully aromatic Carbazole core.
Application II: Synthesis of Indole Alkaloids (Stereocontrolled Strategy)
Target: Strychnos and Aspidosperma alkaloids (e.g., Uleine, Tubifolidine).
Mechanism: The tetrahydrocarbazole is used as a template.[2][3] It is stereoselectively reduced to the cis-hexahydrocarbazole (indoline), which mimics the ABC ring system of Strychnos alkaloids.
Protocol C: Stereoselective Reduction to cis-Hexahydrocarbazole
This step establishes the critical cis-ring fusion found in nature.[1]
Sodium Cyanoborohydride (NaBH3CN) or Triethylsilane (Et3SiH)
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
Dissolution: Dissolve 1,2,3,4-tetrahydrocarbazole (5 mmol) in TFA (10 mL) under Argon. The solution will turn deep red/purple due to protonation of the indolenine tautomer.
Reduction: Cool to 0 °C. Add Triethylsilane (15 mmol) dropwise over 30 minutes. The stereoselectivity arises from the hydride attacking the iminium intermediate from the less hindered face (convex face), yielding the cis-fused indoline.
Quench: Pour the mixture into saturated NaHCO3 (careful: gas evolution). Extract with CH2Cl2.
Isolation: Dry organic layer over Na2SO4 and concentrate. Flash chromatography (Hexane:EtOAc) yields cis-1,2,3,4,4a,9a-hexahydrocarbazole .
This advanced protocol mimics the biogenetic "Woodward" fission or oxidative rearrangement.
Precursor: Start with a C2-tethered tetrahydrocarbazole (e.g., containing a nucleophilic side chain like an amine or enol).
Oxidation: Treat with a hypervalent iodine reagent (e.g., PIDA or PIFA) in methanol at -78 °C.
Cyclization: The oxidation generates an indolenine intermediate which undergoes nucleophilic attack by the tethered group, forming the spiroindolenine or bridged system characteristic of Strychnos alkaloids.
Visualizing the Synthetic Divergence
The following diagram illustrates how the Hydrocarbazole scaffold serves as a divergent node for different alkaloid classes.
Caption: Divergent synthetic pathways from the hydrocarbazole core. The yellow node represents the primary branching point between aromatic carbazole synthesis (Red path) and complex indole alkaloid synthesis (Blue path).
Troubleshooting & Optimization Table
Problem
Probable Cause
Solution
Low Yield in Fischer Indole
Incomplete hydrazone formation or acid sensitivity.[1]
Use ZnCl2 in acetic acid (Lewis acid catalysis) or microwave irradiation (140 °C, 10 min).
Over-reduction to Octahydro
Hydrogenation catalyst too active (e.g., PtO2).
Use Pd/C for aromatization or Et3SiH/TFA for selective indoline formation.
analytical methods for the detection of octahydro-1H-carbazole
Application Note: Advanced Analytical Strategies for the Detection and Characterization of Octahydro-1H-carbazole Abstract Octahydro-1H-carbazole (OHC) occupies a unique analytical niche. As a partially hydrogenated deri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Analytical Strategies for the Detection and Characterization of Octahydro-1H-carbazole
Abstract
Octahydro-1H-carbazole (OHC) occupies a unique analytical niche. As a partially hydrogenated derivative of carbazole, it serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., Ramatroban analogs) and as a transient species in the hydrogenation cycles of Liquid Organic Hydrogen Carriers (LOHC). Its analysis is complicated by its hybrid nature: it retains the pyrrolic nitrogen functionality (allowing for specific derivatization) but may lack the full aromatic conjugation of carbazole, altering its UV-Vis response. This guide details two validated protocols: GC-MS for complex mixture profiling (LOHC/Metabolites) and RP-HPLC-UV for high-purity pharmaceutical quality control.
Part 1: Strategic Analysis & Decision Matrix
Before selecting a protocol, the analyst must understand the "Degree of Unsaturation" dilemma.
The UV Trap: Unlike carbazole (
), which has strong UV absorbance at 293 nm and 254 nm, OHC (, typically 1,2,3,4,5,6,7,8-octahydrocarbazole) possesses a reduced chromophore (isolated pyrrole ring). While UV detection is possible, it is significantly less sensitive than for the parent carbazole.
The Stereochemical Challenge: In LOHC applications, OHC exists alongside perhydrocarbazole (fully saturated). Perhydrocarbazole is UV-silent. Therefore, if your matrix contains both, GC-MS is mandatory .
Analytical Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
Part 2: Protocol A - GC-MS for Complex Mixtures (Gold Standard)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for OHC because it does not rely on chromophores. It provides definitive structural information, crucial for distinguishing OHC from its dehydrogenated precursors (Carbazole) and saturated products (Dodecahydrocarbazole).
Why? The low polarity phase interacts well with the hydrophobic cyclohexane rings of OHC while minimizing amine tailing.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split/Splitless (280°C).
Mode: Split 10:1 (for high conc.) or Splitless (for trace impurities).
Temperature Program
Stage
Rate (°C/min)
Temperature (°C)
Hold Time (min)
Initial
-
100
1.0
Ramp 1
15
220
0.0
Ramp 2
5
300
5.0
Total
~24 mins
Expert Insight: The slow ramp (5°C/min) from 220°C to 300°C is critical. OHC isomers and partially hydrogenated byproducts often co-elute in this region. A fast ramp will merge these peaks.
MS Detection Parameters
Source Temp: 230°C.
Quad Temp: 150°C.
Scan Mode: Full Scan (m/z 50–350) for identification; SIM (Selected Ion Monitoring) for quantitation.
Part 3: Protocol B - RP-HPLC-UV for Pharmaceutical Purity
Rationale: When OHC is a raw material for drug synthesis, non-volatile buffers and UV detection are preferred to avoid thermal degradation and ensure compatibility with GMP workflows.
Instrumentation
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column:C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6
150 mm, 3.5 µm.
Why? "End-capped" columns reduce free silanol interactions with the basic nitrogen of the carbazole, preventing peak tailing.
Mobile Phase Strategy
Solvent A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).
Solvent B: Acetonitrile (ACN).
Expert Insight: Low pH (3.5) ensures the nitrogen is protonated (
), improving solubility and peak shape. Neutral pH often leads to broad, tailing peaks for secondary amines.
Gradient Profile
Time (min)
% A (Buffer)
% B (ACN)
0.0
90
10
15.0
10
90
20.0
10
90
21.0
90
10
25.0
90
10
Detection
Wavelength:220 nm (Primary) and 280 nm (Secondary).
Note: The 210-230 nm range targets the pyrrole ring absorption. Unlike fully aromatic carbazole (strong at 293 nm), OHC response drops significantly above 250 nm.
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure the "Trustworthiness" of your data, apply these system suitability criteria:
System Suitability Table
Parameter
Acceptance Criteria
Troubleshooting Failure
Resolution ()
> 2.0 between OHC and Carbazole
Decrease gradient slope; Change to Phenyl-Hexyl column.
Tailing Factor ()
< 1.5
GC: Trim column inlet; HPLC: Add 0.1% Triethylamine (TEA) to mobile phase as a sacrificial base.
Precision (RSD)
< 2.0% (n=6 injections)
Check injector seal tightness; Verify Internal Standard stability.
Signal-to-Noise
> 10 (for LOQ)
GC: Clean MS source; HPLC: Switch to 210 nm.
Derivatization (The "Nuclear Option" for GC)
If peak tailing in GC persists due to active sites interacting with the N-H group:
React sample with TFAA (Trifluoroacetic anhydride) at 60°C for 30 mins.
This forms the N-trifluoroacetyl derivative.
Result: Sharp peak, shifted retention time, improved mass spectral fragmentation.
Part 5: References
BenchChem. (2025).[1][2][3] Comparative Guide to Validating the Purity of 9-Hexylcarbazole: HPLC vs. Alternative Methods. Retrieved from
Eblagon, K. M., et al. (2010). "Hydrogenation of N-ethylcarbazole as a prototype of a liquid hydrogen carrier". International Journal of Hydrogen Energy. (Contextual grounding for LOHC analysis).
US EPA. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. (Demonstrates refractive index/low-UV detection strategies for hydrogenated indoles).
MDPI. (2025). Development and Validation of HPLC Methods for Naftifine Hydrochloride. (Reference for amine-compatible mobile phases).
Technical Support Center: Troubleshooting Common Issues in Octahydro-1H-Carbazole Synthesis
Welcome to the Technical Support Center for octahydro-1H-carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for octahydro-1H-carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of the tetrahydrocarbazole intermediate is resulting in a low yield. What are the likely causes?
Low yields in the Fischer indole synthesis of tetrahydrocarbazoles, the direct precursors to octahydro-1H-carbazoles, can often be attributed to several factors.[1][2][3] Firstly, the acidic catalyst used is crucial; inappropriate acid strength can lead to side reactions or incomplete cyclization.[3][4] Secondly, the reaction temperature plays a significant role. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product. Lastly, the purity of the starting materials, phenylhydrazine and cyclohexanone derivatives, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.[5]
Q2: I am observing multiple spots on my TLC plate after the synthesis of the tetrahydrocarbazole. What are these byproducts?
The presence of multiple spots on a TLC plate is a common observation and can indicate a mixture of the desired product, unreacted starting materials, and various byproducts.[6] Common byproducts in the Fischer indole synthesis can include regioisomers if a substituted cyclohexanone is used, as well as products from incomplete cyclization or side reactions.[2] In some cases, particularly with sensitive substrates, decomposition on the silica gel plate itself can occur.[7]
Q3: My final octahydro-1H-carbazole product is difficult to purify. What are the best purification strategies?
Purification of octahydro-1H-carbazole can be challenging due to the potential presence of closely related isomers and unreacted starting materials. Column chromatography is a widely used and effective method.[6][7] The choice of eluent is critical for achieving good separation. For stubborn isomeric impurities, recrystallization can be a powerful technique.[7] Experimenting with different solvent systems, such as ethanol/water or hexane/ethyl acetate, is often necessary to find the optimal conditions for crystallization.[7] In some cases, treatment with activated charcoal can be effective for removing colored impurities.[7]
Q4: During the catalytic hydrogenation of my tetrahydrocarbazole, I am seeing incomplete reduction or side reactions. How can I optimize this step?
Incomplete reduction during the catalytic hydrogenation of tetrahydrocarbazole to octahydro-1H-carbazole can be due to several factors. Catalyst activity is a primary concern; ensure the catalyst (e.g., Rh/C, Ru) is fresh and active.[8][9] Hydrogen pressure and reaction temperature are also critical parameters that may need optimization.[9] Side reactions can occur, including over-reduction or rearrangement, depending on the catalyst and reaction conditions.[9] The choice of solvent can also influence the reaction outcome.[8]
In-Depth Troubleshooting Guides
Fischer Indole Synthesis of Tetrahydrocarbazole Intermediate
The Fischer indole synthesis is a cornerstone for constructing the carbazole framework.[2][3] However, its success is contingent on careful control of reaction parameters.
Problem: Low Yield and Incomplete Reaction
Potential Cause
Underlying Reason
Recommended Solution
Inappropriate Acid Catalyst
The reaction requires an acid to catalyze the cyclization.[3] If the acid is too weak, the reaction may not proceed to completion. If it is too strong, it can lead to degradation of the starting materials or product.
Screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) to find the optimal catalyst for your specific substrate.[3] Polyphosphoric acid is also a commonly used and effective catalyst.[2]
Suboptimal Reaction Temperature
The[10][10]-sigmatropic rearrangement is a key step in the mechanism and is temperature-dependent.[3]
Monitor the reaction by TLC and optimize the temperature. For some substrates, microwave irradiation can accelerate the reaction and improve yields.[5]
Impure Starting Materials
Phenylhydrazine can oxidize over time, and impurities in the cyclohexanone derivative can lead to side reactions.
Use freshly distilled or purified phenylhydrazine and cyclohexanone.
Experimental Protocol: A General Procedure for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [10]
To a solution of cyclohexanone in a suitable solvent (e.g., glacial acetic acid), add an equimolar amount of phenylhydrazine.
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
Filter the solid, wash with water, and dry.
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yields.
Catalytic Hydrogenation of Tetrahydrocarbazole
The final step in many synthetic routes to octahydro-1H-carbazole is the reduction of the aromatic ring of the tetrahydrocarbazole precursor.
Problem: Incomplete Hydrogenation or Formation of Byproducts
Potential Cause
Underlying Reason
Recommended Solution
Catalyst Deactivation
The catalyst can be poisoned by impurities or lose activity over time.
Use a fresh batch of high-quality catalyst. Common catalysts include Rhodium on carbon (Rh/C) and Ruthenium-based catalysts.[8][9]
Insufficient Hydrogen Pressure
The reduction of the aromatic ring requires sufficient hydrogen pressure to drive the reaction to completion.
Increase the hydrogen pressure incrementally, ensuring the reaction vessel is rated for the intended pressure. A typical pressure range is 70-100 bar.[9]
Suboptimal Temperature
The reaction rate is influenced by temperature, but excessively high temperatures can lead to side reactions.
Optimize the reaction temperature. A common starting point is around 80-130°C.[8][9]
Solvent Effects
The choice of solvent can impact catalyst activity and substrate solubility.
Methanol is a commonly used solvent for this type of hydrogenation.[8] However, screening other solvents may be beneficial.
Experimental Protocol: General Procedure for Catalytic Hydrogenation [8]
In a high-pressure autoclave, dissolve the tetrahydrocarbazole in a suitable solvent (e.g., methanol).
Add the hydrogenation catalyst (e.g., 5 mol% Rh/C).
Seal the autoclave, purge with an inert gas, and then pressurize with hydrogen to the desired pressure.
Heat the reaction mixture with stirring for the required duration.
After cooling and carefully depressurizing the autoclave, filter the reaction mixture to remove the catalyst.
Evaporate the solvent to obtain the crude octahydro-1H-carbazole, which can be further purified if necessary.
Technical Support Center: Optimization of Reaction Conditions for Octahydro-1H-Carbazole Synthesis
Welcome to the technical support center for the synthesis of octahydro-1H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of octahydro-1H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your reaction conditions, ensuring high yield and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of octahydro-1H-carbazole.
Synthesis Route 1: Catalytic Hydrogenation of Carbazole or Tetrahydro-1H-carbazole
This is a common and effective method for the synthesis of octahydro-1H-carbazole. However, several factors can influence the reaction's success.
Question 1: My hydrogenation reaction is sluggish or shows no conversion. What are the likely causes and how can I resolve this?
Answer:
A stalled hydrogenation reaction is a frequent issue that can often be traced back to catalyst activity, reaction setup, or the presence of inhibitors.
Catalyst Deactivation: The catalyst is the heart of the hydrogenation reaction. Its activity can be compromised by:
Improper Handling and Storage: Catalysts like Palladium on Carbon (Pd/C) and Ruthenium on Alumina (Ru/Al2O3) are sensitive to air and moisture. Ensure they are stored in a desiccator or under an inert atmosphere.
Catalyst Poisoning: Trace impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst. Common poisons include sulfur, thiols, and heavy metals. Purifying the starting carbazole or tetrahydrocarbazole by recrystallization or column chromatography is highly recommended.[1]
Spent Catalyst: Catalysts have a finite lifetime. If you are reusing a catalyst, it may have lost its activity. Always start with a fresh batch of catalyst for critical reactions.
Insufficient Hydrogen Pressure or Delivery:
Ensure your reaction vessel is properly sealed and can maintain the desired hydrogen pressure.
For reactions at atmospheric pressure (using a hydrogen balloon), ensure a continuous supply of hydrogen and efficient stirring to facilitate gas-liquid mass transfer. For higher pressures, a Parr shaker or a similar autoclave is recommended.[1]
Sub-optimal Reaction Conditions:
Solvent: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like ethanol, methanol, or acetic acid are generally good choices for hydrogenation.[1] Acetic acid can be particularly effective as it can help in protonating the substrate, facilitating the reaction.
Temperature: While many hydrogenations proceed at room temperature, increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. A systematic screening of temperatures, for instance from room temperature up to 80 °C, is advisable.[2]
Troubleshooting Workflow: Sluggish Hydrogenation
Caption: Troubleshooting workflow for a sluggish hydrogenation reaction.
Question 2: I am observing incomplete reduction, with significant amounts of tetrahydro-1H-carbazole remaining in my product mixture. How can I drive the reaction to completion?
Answer:
Achieving complete saturation to octahydro-1H-carbazole can be challenging due to the stability of the aromatic carbazole ring system. Here are strategies to push the reaction to completion:
Catalyst Selection: Ruthenium on alumina (Ru/Al2O3) is often reported to be more effective than palladium-based catalysts for the complete hydrogenation of carbazoles, as other catalysts might lead to side products or incomplete reaction.[3]
Reaction Conditions:
Increased Hydrogen Pressure: Employing higher hydrogen pressures (e.g., 60-70 bar) can significantly favor the fully hydrogenated product.[3]
Elevated Temperature: Increasing the reaction temperature to around 190 °C has been shown to be effective for the complete hydrogenation of N-alkylcarbazoles using a Ru/Al2O3 catalyst.[4]
Reaction Time: Ensure the reaction is running for a sufficient duration. The hydrogenation of all aromatic rings can be slow. Reactions may require up to 24 hours to go to completion.[3]
Table 1: Comparison of Catalysts for Carbazole Hydrogenation
Catalyst
Typical Conditions
Advantages
Disadvantages
5% Ru/Al2O3
190 °C, 60-70 bar H2
High selectivity for complete hydrogenation.[3][5]
Requires higher temperatures and pressures.
Pd/C
RT - 80 °C, 1-50 bar H2
Active at lower temperatures and pressures.
May lead to incomplete hydrogenation or side reactions.[5]
PtO2 (Adams' catalyst)
RT, 1-3 bar H2
Can be effective for some substrates.
May cause defluorination if halogen substituents are present.[6]
Question 3: My final product is contaminated with byproducts. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can compromise the purity and yield of your octahydro-1H-carbazole. Common byproducts and their mitigation strategies include:
N-Dealkylation: If you are working with N-substituted carbazoles, high temperatures and certain catalysts can lead to the cleavage of the N-alkyl group. Using a milder catalyst or optimizing the temperature can help minimize this.
Dimerization: Oxidative dimerization of carbazole can occur, especially if the reaction is not maintained under a strictly inert atmosphere.[7] Ensuring all reagents and solvents are deoxygenated and the reaction is run under hydrogen or an inert gas is crucial.
Isomeric Impurities: In some cases, isomeric byproducts can form. Purification by column chromatography or recrystallization is often necessary to remove these.[8] For recrystallization, experimenting with different solvent systems like ethanol/water or hexane/ethyl acetate can be effective.[8]
Synthesis Route 2: Fischer Indole Synthesis of Tetrahydro-1H-carbazole followed by Hydrogenation
The Fischer indole synthesis is a classic method to produce the tetrahydro-1H-carbazole precursor.
Question 4: The yield of my Fischer indole synthesis of tetrahydro-1H-carbazole is low. What are the critical parameters to optimize?
Answer:
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. Optimizing the following is key to a high yield:
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common choices include Brønsted acids like HCl, H2SO4, and p-toluenesulfonic acid (PTSA), as well as Lewis acids.[9][10] The optimal acid and its concentration should be determined empirically for your specific substrate.
Temperature: This reaction typically requires elevated temperatures to proceed.[10] However, excessive heat can lead to decomposition and the formation of tar-like byproducts. A reaction temperature of 110-120 °C is often employed.[11]
Solvent: High-boiling point solvents are often used. Polyethylene glycol (PEG-400) has been reported as an effective and environmentally friendly solvent for this reaction.[11] Glacial acetic acid is also a common choice.[12]
Purity of Starting Materials: The purity of the phenylhydrazine and cyclohexanone is paramount. Impurities can lead to a host of side reactions.
Fischer Indole Synthesis Mechanism
Caption: Simplified mechanism of the Fischer indole synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Tetrahydro-1H-carbazole to Octahydro-1H-carbazole
This protocol is a general guideline and may require optimization for your specific substrate and equipment.
Reaction Setup:
To a high-pressure reactor (e.g., a Parr autoclave), add tetrahydro-1H-carbazole (1.0 eq).
Add 5% Ruthenium on Alumina (Ru/Al2O3) (5-10 wt% of the substrate).[3]
Add a suitable solvent (e.g., ethanol or decalin) to dissolve the substrate.[13]
Inerting the Reactor:
Seal the reactor and purge it with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.
Hydrogenation:
Pressurize the reactor with hydrogen to 60-70 bar.[3]
Begin vigorous stirring and heat the reaction mixture to 190 °C.[4]
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the pressure no longer decreases. This may take 7-24 hours.[3]
Work-up and Purification:
Cool the reactor to room temperature and carefully vent the excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude octahydro-1H-carbazole by column chromatography on silica gel or by recrystallization.
Protocol 2: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol is adapted from literature procedures and serves as a starting point.[11][14]
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq).
Add polyethylene glycol (PEG-400) as the solvent.[11] Alternatively, glacial acetic acid can be used.[12]
Reaction:
Heat the reaction mixture to 110-120 °C with stirring.[11]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid product by vacuum filtration and wash it with cold water.
Dry the crude product.
Recrystallize the crude 2,3,4,9-tetrahydro-1H-carbazole from a suitable solvent (e.g., ethanol) to obtain the pure product.[12]
References
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]
Fischer indole synthesis applied to the total synthesis of natural products. (2017). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
Full Paper - Journal of Applicable Chemistry. (2014). Journal of Applicable Chemistry. Retrieved February 15, 2026, from [Link]
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023). YouTube. Retrieved February 15, 2026, from [Link]
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. Retrieved February 15, 2026, from [Link]
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved February 15, 2026, from [Link]
Hydrogenation troubleshooting. (2023). Reddit. Retrieved February 15, 2026, from [Link]
Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. (2022). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]
improving the yield of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (hereafter referred to as OHC ). This guide prioritizes the Grandb...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (hereafter referred to as OHC ).
This guide prioritizes the Grandberg Tryptamine/Borsche-type synthesis (via cyclohexanone azine) as the primary high-specificity route, while addressing Catalytic Hydrogenation as a secondary industrial route, noting its selectivity challenges.
Ticket ID: OHC-SYN-001
Subject: Yield Improvement & Troubleshooting for 2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Status: Open
Assigned Specialist: Senior Application Scientist
Core Synthesis Strategy & Causality
To improve yield, you must first identify which competing mechanism is degrading your product. OHC is unique: it contains a central heteroaromatic pyrrole ring fused to two saturated cyclohexane rings.
Protocol A: The Grandberg Azine Route (High Specificity)
Best for: Laboratory scale to Pilot scale requiring high purity.
This method avoids the "over-reduction" pitfall of hydrogenation by constructing the pyrrole ring directly from two cyclohexanone molecules via a hydrazine linker.
Critical Control: Water removal is essential. Use a Dean-Stark trap or azeotropic distillation (toluene/benzene) to drive the equilibrium toward the azine.
Thermal Rearrangement: The isolated azine is heated with an acid catalyst.
Catalyst: Lewis acids (
, ) or Bronsted acids ( in acetic acid).
Temperature: 180°C – 220°C.
Troubleshooting Guide (Grandberg Route)
Q: My reaction mixture turned into a black tar/polymer. What happened?
Cause: Thermal polymerization of cyclohexanone or the azine due to excessive acid concentration or localized overheating.
Fix:
Dilution: Ensure the reaction is performed in a high-boiling solvent (e.g., Decalin or Diphenyl ether) rather than neat, to act as a heat sink.
Inert Atmosphere: Oxygen at >180°C promotes radical polymerization. Rigorous
or sparging is mandatory.
Acid Choice: Switch from
(oxidizing) to p-Toluenesulfonic acid (pTSA) or a solid acid catalyst like Amberlyst-15 to reduce charring.
Q: I have low conversion; the azine remains unreacted.
Cause: The [3,3]-sigmatropic rearrangement has a high activation energy barrier.
Fix:
Temperature: Ensure internal temperature reaches >180°C . Refluxing in acetic acid (118°C) is often insufficient for the octahydro variant compared to the tetrahydro variant.
Ammonia Removal: The cyclization releases
. If the system is closed, equilibrium hinders the reaction. Use an open system with a sweep gas to remove ammonia.
Mechanistic Visualization (Grandberg Pathway)
Caption: The Grandberg synthesis pathway. Note that Ammonia removal is critical to drive the final cyclization step.
Best for: Scenarios where Carbazole feedstock is abundant and cheap.
This method involves the partial saturation of the aromatic carbazole. The challenge is stopping at the 8H (octahydro) stage without proceeding to the 12H (dodecahydro) stage.
Catalyst & Condition Selection Table
Catalyst System
Pressure ()
Temp (°C)
Selectivity Profile
Recommendation
Ru/Al2O3 (5%)
6–8 MPa
170–190°C
High activity. Tends to go to 12H if not monitored.
Primary Choice (Kinetic Control required)
Pd/C (5%)
4–6 MPa
200°C+
Low activity for benzene rings. Stalls at Tetrahydro.
Not Recommended for OHC
Rh/C
4–6 MPa
100–150°C
Very high activity. Poor selectivity (rapid 12H formation).
Avoid unless cryogenic control used
Troubleshooting Guide (Hydrogenation)
Q: I am getting mostly Dodecahydrocarbazole (12H). How do I stop at Octahydro (8H)?
The Science: The pyrrole ring is electron-rich but less aromatic than benzene. However, on Ruthenium (Ru), the adsorption strength varies. Once the flanking rings are saturated, the central pyrrole becomes vulnerable.
Fix:
Kinetic Stop: You must monitor hydrogen uptake. The reaction consumes 4 moles of
to reach OHC. Stop the reaction immediately when uptake slows or reaches theoretical volume.
Solvent Effect: Use N-methylpyrrolidone (NMP) or Dioxane . Avoid acidic solvents which might promote ring opening.
Lower Pressure: Reduce pressure to <5 MPa after the initial rapid uptake (saturation of first ring) to slow down the final saturation steps.
Q: The reaction stalls at Tetrahydrocarbazole.
Cause: Catalyst poisoning or insufficient energy to break the resonance of the second benzene ring.
Fix:
Sulfur Poisoning: If using coal-tar derived carbazole, it contains sulfur (thianaphthene). Use Sulfur-free synthetic carbazole or add a sulfur trap (Raney Ni) before adding the Ru catalyst.
Temperature Boost: Increase temp to 180°C . The second ring requires higher activation energy than the first.
Selectivity Logic Tree
Caption: Hydrogenation proceeds stepwise. The window to isolate Octahydrocarbazole is narrow; excessive heat (>200°C) rapidly pushes the reaction to the fully saturated Dodecahydro form.
Purification & Isolation
Since OHC is often contaminated with Tetrahydro- (under-reduced) or Dodecahydro- (over-reduced) variants, purification is critical.
Recrystallization:
Solvent: Methanol/Water (9:1) or Hexane .
OHC is less soluble in cold hexane than Dodecahydrocarbazole (which is an oil or low-melting solid).
Acidity Difference Extraction:
OHC retains the NH pyrrole proton (weakly acidic).
Dodecahydrocarbazole is a secondary amine (basic).
Protocol: Wash the crude mixture with dilute HCl . Dodecahydrocarbazole will form a salt and move to the aqueous layer. OHC (being a very weak base due to pyrrole nature) will remain in the organic layer. This is the most effective separation method.
References
Grandberg, I. I. (1974). "Syntheses of 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole and its Homologs." Chemistry of Heterocyclic Compounds.
Eblagon, K. M., et al. (2010). "Study of Catalytic Sites on Ruthenium For Hydrogenation of N-ethylcarbazole." The Journal of Physical Chemistry C.
Yang, M., et al. (2021). "Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)." Energies.[1][2][3][4]
Technical Support Center: Refining the Synthesis of Octahydro-1H-Carbazole Derivatives
Content Type: Technical Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: Optimization of the 1,2,3,4-tetrahydrocarbazole to 1,2,3,4,4a,9a-hexahydrocar...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Troubleshooting & Optimization Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Subject: Optimization of the 1,2,3,4-tetrahydrocarbazole to 1,2,3,4,4a,9a-hexahydrocarbazole (often termed "octahydro" in drug discovery) pathway.[1]
Introduction: The Scaffold & The Challenge
In medicinal chemistry, "octahydro-1H-carbazole" derivatives usually refer to the cis- or trans-4a,9a-hexahydrocarbazole core (Structure C in the diagram below). While the synthesis of the aromatic precursor (tetrahydrocarbazole, B ) is well-established via the Fischer Indole synthesis, the "refinement" lies in the stereoselective reduction of the 4a-9a double bond.[1] This step generates two contiguous stereocenters and defines the topology (cis-fused vs. trans-fused) of the pharmacophore.
This guide addresses the three critical bottlenecks:
Regiocontrol in the Fischer cyclization (precursor synthesis).
Stereocontrol during the reduction (cis vs. trans fusion).
Enantioselectivity (achieving high ee).
Visualizing the Workflow
The following logic map illustrates the critical decision points in the synthesis pipeline.
Figure 1: Decision tree for the synthesis of octahydro-1H-carbazole derivatives, highlighting the bifurcation at the reduction step.
Module 1: The Precursor (Fischer Indole Optimization)
Context: The quality of your octahydro- product depends entirely on the purity of the tetrahydrocarbazole precursor.
Q: My reaction stalls at the hydrazone stage, or I get a "tarry" mess. How do I fix this?
A: This is a classic issue of water management and acid strength.
The Mechanism: The Fischer synthesis requires acid to protonate the enamine tautomer of the hydrazone.[1] If water is present, it inhibits the [3,3]-sigmatropic rearrangement.[1]
The Fix:
Switch Solvent: Move from aqueous acids (AcOH/HCl) to Glacial Acetic Acid or, for difficult substrates, Polyphosphoric Acid (PPA) .[1]
Thermodynamic Force: Use a Dean-Stark trap if using non-polar solvents (Toluene/pTsOH) to physically remove water, driving the equilibrium forward.[1]
Q: I am using a substituted cyclohexanone and getting a mixture of regioisomers. How do I control this?
A: You are battling kinetic vs. thermodynamic enolization.
Scenario: 2-Methylcyclohexanone can cyclize at C2 (angular) or C6 (linear).[1]
Guidance:
For Linear (Thermodynamic): Use strong acids (H2SO4/AcOH) and high heat .[1] This equilibrates the enamine to the more substituted double bond (more stable), leading to the "linear" isomer.[1]
For Angular (Kinetic): Use weak acids or perform the reaction in two steps: isolate the hydrazone first, then cyclize at lower temperatures using a Lewis acid (e.g., ZnCl2).[1]
Module 2: Stereoselective Reduction (The "Refining" Step)[1]
Context: Converting 1,2,3,4-tetrahydrocarbazole to the 4a,9a-saturated core creates the stereocenters. This is where most syntheses fail to achieve specificity.[1]
Q: How do I exclusively obtain the cis-isomer?
A: The cis-isomer is the kinetically favored product because hydrogen delivery occurs from the least hindered face (syn-addition).
Why: Protonation of the indole nitrogen (indoleninium ion) facilitates hydride attack. The catalyst surface approaches the "bottom" face, pushing the bridgehead hydrogens to the same side.[1]
Method B (Ionic Hydrogenation - The Gribble Reduction):
Reagents: NaBH3CN in Glacial Acetic Acid.
Protocol: Add NaBH3CN portion-wise at 15°C.
Mechanism: Protonation of C3 generates a cation at C2, which is trapped by hydride.[1] The conformational constraint forces the cis-fusion.
Q: Can I access the trans-isomer directly?
A: Direct reduction to trans is difficult because it requires anti-addition or thermodynamic equilibration.
The Workaround:
Borane Reduction: Use Borane-Trimethylamine (BH3·NMe3) in strong acid (HCl/dioxane).[1] This can sometimes favor the trans-isomer via a stepwise mechanism that allows bond rotation before the final hydride delivery.
Equilibration: Synthesize the cis-isomer, then subject it to harsh acidic conditions (e.g., triflic acid) to epimerize the C4a center, though yields are often low due to decomposition.[1]
Standardized Protocol: Synthesis of cis-4a,9a-Hexahydrocarbazole
Objective: Synthesis of the "octahydro" core with >90% cis-selectivity.
Dissolution: Dissolve 1,2,3,4-tetrahydrocarbazole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
Catalyst Addition: Under N2, add NaBH3CN (3.0 equiv) in small portions over 20 minutes.
Caution: Exothermic.[1] HCN gas may evolve; use a scrubber.[1]
Reaction: Stir at RT for 2 hours. Color will change from yellow/brown to colorless/pale.[1]
Quench: Pour into ice water. Basify carefully with NaOH pellets to pH > 10.[1]
Extraction: Extract with DCM (3x). The cis-amine is often an oil; convert to the HCl salt for crystallization.
Salt Formation:[1] Dissolve oil in Et2O, bubble dry HCl gas.[1] White precipitate forms.[1]
References
Gribble, G. W., et al. (1974).[1] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines."[1] Journal of the American Chemical Society.[1] Link[1]
Kuethe, J. T., et al. (2005).[1] "Asymmetric Hydrogenation of 2-Substituted Indoles." Journal of Organic Chemistry. Link[1]
Rogers, C. U., & Corson, B. B. (1947).[1][2][3] "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole." Organic Syntheses, Coll.[1] Vol. 34, p.64. Link
Glorius, F., et al. (2011).[1] "Asymmetric Hydrogenation of Heterocycles." Angewandte Chemie Int.[1] Ed.Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Spectroscopic Characterization (NMR, IR, MS)
Subject: Octahydro-1H-carbazole (and related 4a,9a-fused systems)
Core Directive & Scope
User Advisory: The term "octahydrocarbazole" in literature often refers to two distinct structural classes. Before troubleshooting, verify your target structure:
Asymmetric (Fused): 1,2,3,4,4a,9,9a,9b-Octahydro-1H-carbazole (often called perhydrocarbazole) or the 1,2,3,4,4a,9,9a-hexahydro derivatives. Chiral bridgehead carbons (4a, 9a), complex stereochemistry.
This guide focuses on the Asymmetric (Fused) systems , as they present the most significant spectroscopic challenges regarding cis/trans stereochemistry at the ring junction.
NMR Troubleshooting: Stereochemistry & Assignment
Q: How do I definitively distinguish between cis- and trans-fused isomers using 1H NMR?
A: The definitive metric is the Vicinal Coupling Constant (
) between the bridgehead protons and .
The Mechanism: According to the Karplus relationship , the coupling constant depends on the dihedral angle (
(the proton at the ring junction alpha to the Nitrogen). It is typically found between 3.0 – 4.0 ppm and is distinct from the aliphatic "hump."
Feature
Trans-Fused Isomer
Cis-Fused Isomer
Geometry
and are anti-periplanar ().
and are syn-clinal or gauche ().
Coupling ()
Large ( Hz)
Small ( Hz)
Peak Shape
Appears as a wide doublet (or doublet of doublets).
Appears as a narrow multiplet or broad singlet.
Chemical Shift
often appears upfield (shielded) relative to cis.
often appears downfield (deshielded).
Troubleshooting Protocol:
Acquire a standard 1H NMR in
.
Locate the multiplet at ~3.0-3.8 ppm (
).
Perform a homonuclear decoupling experiment if the splitting is unclear: Irradiate
(usually ~2.0-2.5 ppm) and observe the collapse of the signal.
Q: My amine proton (NH) is broad or invisible. Is my sample wet?
A: Not necessarily. This is a common issue with secondary amines in fused rings.
Cause 1: Quadrupolar Broadening. The
N nucleus () has a quadrupole moment that relaxes the attached proton quickly, broadening the signal.
Cause 2: Chemical Exchange. The acidic NH proton exchanges with trace water or impurities in the solvent.
Cause 3: Conformational Flipping. In cis-fused systems, the cyclohexane ring may undergo chair-chair interconversion at a rate comparable to the NMR timescale.
Solution:
Switch Solvent: Use DMSO-
or Benzene- . DMSO slows down exchange (sharpening the peak) and often shifts the NH signal downfield (to >5 ppm), separating it from aliphatic overlaps.
Variable Temperature (VT) NMR: Run the spectrum at 320-330 K . This accelerates conformational exchange (averaging the signals) or breaks H-bonds, often sharpening the bridgehead signals for better
-value calculation.
IR Spectroscopy: The "Bohlmann Band" Check
Q: Can IR spectroscopy confirm the stereochemistry without NMR?
A: Yes, specifically for trans-fused systems, using Bohlmann Bands .
The Phenomenon: When C-H bonds are anti-periplanar to the nitrogen lone pair, a specific interaction (orbital overlap between
and ) weakens the C-H bond, lowering its vibrational frequency.
Diagnostic Region:2700 – 2800 cm⁻¹ (Transparent region in standard IR).
Observation
Interpretation
Distinct bands at 2700–2800 cm⁻¹
Trans-fused junction. The N-lone pair is axial and anti-parallel to axial C-H bonds at C4a and C8a.
No bands (or weak shoulders) in this region
Cis-fused junction. The geometry prevents the necessary orbital overlap.
Critical Note: This test assumes the Nitrogen lone pair is free. If you have made a salt (HCl salt) or an N-oxide, the lone pair is occupied, and Bohlmann bands will disappear regardless of stereochemistry.
Purity & Stability Troubleshooting
Q: I see aromatic peaks (6.5 - 7.5 ppm) in my "octahydro" sample. Is it contaminated?
A: Yes. Octahydrocarbazole derivatives are prone to oxidative dehydrogenation .
The Issue: The pyrrole ring (in hexahydro variants) or the entire system wants to return to the thermodynamic stability of the aromatic indole/carbazole system.
biological evaluation of octahydro-1H-carbazole derivatives against specific targets
The following guide provides an in-depth biological evaluation of octahydro-1H-carbazole derivatives and their structurally related tetrahydro- analogues. Executive Summary & Scaffold Analysis The octahydro-1H-carbazole...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth biological evaluation of octahydro-1H-carbazole derivatives and their structurally related tetrahydro- analogues.
Executive Summary & Scaffold Analysis
The octahydro-1H-carbazole (OHC) and its more aromatic counterpart, 1,2,3,4-tetrahydrocarbazole (THC) , represent a privileged scaffold in medicinal chemistry. While the fully aromatic carbazole is often associated with poor solubility and toxicity (due to DNA intercalation), partially saturated derivatives offer a "Goldilocks" zone: improved solubility, reduced planarity (lowering genotoxicity), and retained capacity for hydrophobic interaction within enzyme pockets.
This guide compares these derivatives against current Standards of Care (SoC) for two primary therapeutic targets: Neurodegenerative Diseases (AChE/BChE inhibition) and Antimicrobial Resistance .
Structural Distinction & Causality[1]
Tetrahydrocarbazole (THC): Contains a planar indole ring fused to a flexible cyclohexane. The planar region allows
- stacking with aromatic residues (e.g., Trp86 in AChE), while the aliphatic ring improves blood-brain barrier (BBB) permeability.
Octahydrocarbazole (OHC): Fully reduced benzene ring (or cis-fused junction). These are less common in AChE literature because they lack the aromaticity required for high-affinity binding to the Choline binding site. However, they are exploring for NMDA antagonism and antifungal activity where 3D-stereochemistry (chirality) drives selectivity.
The primary application of these derivatives is the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The goal is to elevate acetylcholine levels in the synaptic cleft.
Performance vs. Alternatives
Benchmark: Donepezil (reversible, mixed inhibitor) and Tacrine (hepatotoxic, withdrawn).
Compound Class
Target Selectivity
IC50 (AChE)
IC50 (BChE)
BBB Permeability
Toxicity Profile
Donepezil (Standard)
AChE > BChE
0.02 - 0.06 µM
> 5.0 µM
High
GI side effects
Tacrine (Standard)
Non-selective
0.19 - 0.25 µM
0.01 - 0.05 µM
Moderate
High Hepatotoxicity
N-Substituted THC
Dual (AChE/BChE)
0.05 - 0.15 µM
0.08 - 1.2 µM
High
Low Hepatotoxicity
Octahydro-Derivatives
Weak AChE
> 10.0 µM
> 50 µM
High
Low
Key Insight: The Tetrahydro- scaffold is superior to the Octahydro- for AChE inhibition. The aromatic benzene ring in THC is critical for
- stacking interactions with the Peripheral Anionic Site (PAS) of the enzyme. OHC derivatives, lacking this aromaticity, show significantly reduced potency (IC50 > 10 µM) and are typically not pursued for this specific target unless fused with a high-affinity moiety (e.g., tacrine-hybrids).
Mechanism of Action (Dual Binding)
The most potent derivatives act as Dual Binding Site Inhibitors (DBSIs) . They span the enzymatic gorge, binding to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
Figure 1: Mechanism of Dual Binding Site Inhibition. The carbazole moiety typically targets the PAS or hydrophobic gorge, while a basic nitrogen side chain targets the CAS.
Comparative Efficacy: Antimicrobial Targets
While less potent than dedicated antibiotics, OHC and THC derivatives show promise against resistant strains (MRSA) and fungi, often acting via membrane disruption or DNA gyrase inhibition.
Performance Data (MIC Values)
Microorganism
Strain
Standard (Ciprofloxacin/Fluconazole)
Carbazole Derivative (Best in Class)
Activity Classification
S. aureus
Gram (+)
0.5 - 1.0 µg/mL
1.9 - 4.0 µg/mL
Moderate-Good
E. coli
Gram (-)
0.01 - 0.5 µg/mL
12.5 - 50 µg/mL
Weak
C. albicans
Fungal
0.5 - 2.0 µg/mL
4.0 - 8.0 µg/mL
Moderate
Scientific Note: The Octahydro- derivatives (specifically cis-fused) often show better antifungal profiles than their planar counterparts due to increased lipophilicity, which aids in penetrating the fungal cell wall.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols include built-in validation steps.
Modified Ellman’s Assay (AChE Inhibition)
Objective: Determine IC50 values.
Validation: Use Donepezil (1 µM) as a positive control on every plate. Z-factor must be > 0.5.
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Why? AChE activity is pH-sensitive; acidic conditions mimic inhibition.
Enzyme Mix: Dilute AChE (from Electrophorus electricus, 500 U) in buffer to 0.03 U/mL. Keep on ice.
Substrate Mix: Prepare 0.5 mM Acetylthiocholine iodide (ATCI) and 0.3 mM DTNB (Ellman's reagent).
Incubate at 25°C for 10 min. Why? Allows equilibrium binding of inhibitor to enzyme.
Reaction Start: Add 10 µL Substrate Mix.
Measurement: Monitor absorbance at 412 nm for 5 min (kinetic mode).
Calculation: % Inhibition =
.
Synthesis & Screening Workflow
Figure 2: Development pipeline. The Fischer Indole synthesis is the robust standard for generating the THC core. The decision gate relies on the Selectivity Index (SI) to rule out non-specific toxins.
Structural Insights (SAR)
Based on the comparative data, the following Structure-Activity Relationships (SAR) are established:
Aromatization: The C1-C4 region (cyclohexane ring) is best kept as tetrahydro (one double bond shared with indole) for AChE activity. Fully reducing it to octahydro (all single bonds) drastically reduces potency.
N-Substitution: A flexible alkyl linker (3-5 carbons) terminating in a tertiary amine (e.g., piperidine, morpholine) is crucial. This mimics the distance between the CAS and PAS in the enzyme gorge (~20 Å).
Ring Substitution: Electron-withdrawing groups (Cl, F) at the C-6 position of the carbazole ring enhance metabolic stability and often improve potency by increasing lipophilicity.
References
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry / NISCAIR.
Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. BioKB / Molecular Diversity.
Carbazole Derivatives as Potential Antimicrobial Agents. Molecules (MDPI).
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Int. J. Mol.[1] Sci.
A Researcher's Guide to Comparative Molecular Docking of Octahydro-1H-Carbazole Derivatives: Methodologies and Applications
This guide provides an in-depth technical comparison of the in silico molecular docking performance of octahydro-1H-carbazole derivatives against various therapeutically relevant protein targets. Designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the in silico molecular docking performance of octahydro-1H-carbazole derivatives against various therapeutically relevant protein targets. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from multiple studies to offer insights into the structure-activity relationships of this versatile scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and visually summarize key data to facilitate a comprehensive understanding of how these compounds interact with their biological targets at a molecular level.
Introduction: The Therapeutic Potential of the Carbazole Scaffold
Carbazole and its derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry.[1][2] Their rigid, tricyclic structure provides a unique framework for the development of novel therapeutic agents.[1][2] The carbazole nucleus is a key structural feature in numerous biologically active molecules, both natural and synthetic, and exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] The partially or fully saturated carbazole core, as seen in tetrahydrocarbazole and octahydro-1H-carbazole derivatives, allows for greater conformational flexibility, which can be advantageous for optimizing binding interactions with protein targets.[5][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used in drug design to understand drug-receptor interactions and to screen virtual libraries of compounds for potential lead candidates.[7][8] This guide will focus on the comparative analysis of docking studies involving octahydro-1H-carbazole derivatives and their close analogs, providing a valuable resource for researchers working on the development of novel carbazole-based therapeutics.
Comparative Docking Performance of Carbazole Derivatives
The therapeutic potential of carbazole derivatives is often evaluated by their binding affinity to specific protein targets implicated in disease pathways. Molecular docking studies provide a quantitative measure of this affinity, typically expressed as a docking score or binding energy. Lower (more negative) values generally indicate a more favorable binding interaction.
Below is a comparative summary of the docking performance of various carbazole derivatives against several key protein targets, compiled from multiple research articles.
Derivative Class
Protein Target
Docking Software
Key Findings & Comparative Performance
Reference
Tetrahydrocarbazole Derivatives
Acetylcholinesterase (AChE)
Not Specified
6-Amino-2,3,4,9-tetrahydro-1H-carbazole and its N-butyl derivative showed selective inhibition of AChE over Butyrylcholinesterase (BChE), suggesting potential for Alzheimer's disease treatment.
Molecular docking and 3D-QSAR studies on 132 carbazole carboxamide derivatives identified key structural features for potent BTK inhibition, relevant for treating rheumatoid arthritis. Bulky substitutions at the R₁ position were favorable.
Docking studies were used to predict the binding interactions of newly designed carbazole derivatives with topoisomerase-I, a validated anticancer target.
Caspase-3 and 17-beta-hydroxysteroid dehydrogenase type 1
Not Specified
Docking studies supported the in vitro findings that these derivatives exhibit good antimicrobial, antioxidant, and anticancer activities by showing favorable binding in the active sites of these target proteins.
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid demonstrated strong binding affinities across DHFR targets from multiple bacteria, with docking scores ranging from -8.5 to -10.8 kcal/mol.
Rationally designed carbazole derivatives were shown to inhibit the aggregation of mutant hSOD1 protein, a key factor in Amyotrophic Lateral Sclerosis (ALS).
Hydroxycarbazole and Propargyl-substituted Carbazoles
Cytochrome P450 (1A1, 1A2, 2B1)
Not Specified
4-Hydroxycarbazole and its propargyl-substituted analog showed potent inhibition of P450 1A1 and 1A2, with IC50 values in the low micromolar to nanomolar range.
Experimental Workflow: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines a generalized yet detailed workflow for conducting a comparative molecular docking study of octahydro-1H-carbazole derivatives. This protocol is based on methodologies commonly employed in the field and is designed to be a self-validating system.
Ligand and Protein Preparation
The initial and arguably most critical phase of any docking study is the meticulous preparation of both the ligand (octahydro-1H-carbazole derivatives) and the protein target. The accuracy of the final docking results is highly dependent on the quality of the input structures.
Step-by-Step Protocol:
Ligand Preparation:
2D Structure Drawing: Draw the 2D structures of the octahydro-1H-carbazole derivatives using chemical drawing software like ChemDraw or MarvinSketch.
3D Structure Generation and Optimization: Convert the 2D structures to 3D. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
Charge Assignment: Assign partial charges to the atoms of the ligands. Gasteiger charges are commonly used for this purpose.[7]
Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
Protein Preparation:
Target Selection and Retrieval: Identify the protein target of interest. The three-dimensional crystal structure of the protein can be downloaded from the Protein Data Bank (PDB).
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or catalytic activity.
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues are appropriate for the physiological pH.
Charge Assignment: Assign charges to the protein atoms. Kollman charges are a common choice for proteins.[1]
Molecular Docking Simulation
With the prepared ligands and protein, the next step is to perform the docking simulation using a validated docking program.
Step-by-Step Protocol:
Grid Box Generation: Define a grid box around the active site of the protein.[7] This grid box specifies the search space for the docking algorithm. The size of the grid box should be sufficient to accommodate the ligands and allow for their free rotation and translation.
Docking Algorithm Selection: Choose an appropriate docking algorithm. Most docking programs, such as AutoDock, utilize genetic algorithms or Lamarckian genetic algorithms to explore the conformational space of the ligand within the defined grid box.
Execution of Docking Runs: Perform multiple independent docking runs for each ligand to ensure the reliability of the results. The number of runs can vary, but typically 10 to 100 runs are performed.
Scoring and Ranking: The docking program will generate a series of possible binding poses for each ligand, along with a corresponding docking score or binding energy. These scores are used to rank the different poses and, by extension, the different ligands.
Analysis of Docking Results
The final step involves a thorough analysis of the docking results to gain insights into the binding modes and structure-activity relationships of the octahydro-1H-carbazole derivatives.
Step-by-Step Protocol:
Clustering of Docked Poses: Cluster the docked poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.
Visualization of Binding Interactions: Visualize the best-ranked docked pose for each ligand in the active site of the protein using molecular graphics software like PyMOL or Discovery Studio.
Identification of Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is crucial for understanding the molecular basis of binding.
Structure-Activity Relationship (SAR) Analysis: Correlate the docking scores and observed binding interactions with the known biological activities of the octahydro-1H-carbazole derivatives. This analysis can provide valuable insights for the rational design of more potent and selective analogs.
Visualizing the Process and Interactions
Diagrams are essential for conceptualizing complex workflows and molecular interactions. The following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a hypothetical binding mode of an octahydro-1H-carbazole derivative.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Hypothetical binding interactions of a carbazole derivative.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative molecular docking studies of octahydro-1H-carbazole derivatives. The presented data and protocols highlight the utility of in silico methods in understanding the structure-activity relationships of this important class of compounds. The versatility of the carbazole scaffold allows for its application against a wide range of therapeutic targets, from enzymes involved in cancer and neurodegenerative diseases to microbial proteins.
Future research in this area should focus on:
Expanding the chemical space: Synthesizing and docking a wider variety of octahydro-1H-carbazole derivatives to explore more diverse structure-activity relationships.
Employing more advanced computational methods: Utilizing techniques such as molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes and to obtain more accurate binding free energy calculations.
Integrating computational and experimental data: Closely coupling in silico predictions with in vitro and in vivo experimental validation to accelerate the drug discovery process.
By leveraging the insights gained from comparative docking studies, researchers can more effectively design and optimize octahydro-1H-carbazole derivatives as promising new drug candidates.
References
Pandey, S. et al. (2021). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. European Journal of Biological Research, 11(1), 14-23.
Li, Y. et al. (2018). Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. International Journal of Molecular Sciences, 19(4), 1244. [Link]
Kumar, N. & Pathak, D. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF 9-SUBSTITUTED CARBAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(8), 3291-98. [Link]
Ashok, D. et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35847-35863. [Link]
Al-Ostath, A. et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PeerJ, 11, e15481. [Link]
Al-Ostath, A. et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. ResearchGate. [Link]
Kukreja, H. et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 59B(1), 152-160. [Link]
Deng, Y. et al. (2011). DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. PMC. [Link]
Sharma, V. et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. [Link]
Kumar, A. et al. (2015). A Concise Review on Carbazole Derivatives and its Biological Activities. PharmaInfo. [Link]
Chao, W.-R. et al. (2007). Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling. Journal of Medicinal Chemistry, 50(15), 3412-5. [Link]
Al-Hussain, S. A. et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society, 99(11), 100746. [Link]
Khan, I. et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibacterial Agents. bioRxiv. [Link]
Gupta, S. et al. (2025). Development of carbazole-based molecules for inhibition of mutant hSOD1 protein aggregation in Amyotrophic Lateral Sclerosis. Bioorganic & Medicinal Chemistry, 120, 118091. [Link]
validation of octahydro-1H-carbazole as a privileged scaffold in drug discovery
Executive Summary In the modern era of "Escape from Flatland," drug discovery has pivoted from planar, aromatic-heavy structures toward scaffolds with higher fraction of sp3-hybridized carbons ( ) and defined stereochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the modern era of "Escape from Flatland," drug discovery has pivoted from planar, aromatic-heavy structures toward scaffolds with higher fraction of sp3-hybridized carbons (
) and defined stereochemistry. Octahydro-1H-carbazole (OHC) represents a critical evolution of the privileged carbazole class. While the fully aromatic carbazole and partially saturated tetrahydrocarbazole (THC) have historically dominated the landscape (e.g., Carprofen, Frovatriptan), the OHC scaffold offers superior physicochemical properties, including enhanced solubility, lower lipophilicity (LogP), and access to novel vectors for target engagement via its cis- or trans- ring fusion.
This guide validates OHC as a high-value scaffold, contrasting it with its predecessors and detailing the synthetic pathways and biological applications that make it a "privileged" core for next-generation therapeutics.
Part 1: Structural & Physicochemical Comparison
The transition from Carbazole to Octahydro-1H-carbazole is not merely a reduction in double bonds; it is a transformation of molecular geometry.
The "Escape from Flatland" Metric
The following table compares the three evolutionary stages of the scaffold. Note the dramatic shift in
and the introduction of chirality in the OHC core.
Feature
Carbazole
1,2,3,4-Tetrahydrocarbazole (THC)
Octahydro-1H-carbazole (OHC)
Structure
Fully Aromatic (Planar)
Semi-Aromatic (Planar Indole)
Non-Aromatic (3D, Twisted)
Formula
Chirality
Achiral
Achiral (unless substituted)
Chiral (4a, 9a ring fusion)
Score
0.00
0.33
0.66
Solubility
Poor (High -stacking)
Moderate
High
Key Drug Class
Kinase Inhibitors, Materials
5-HT Agonists (Triptans), NSAIDs
GPR40 Agonists, Antivirals
Visualizing the Scaffold Evolution
The diagram below illustrates the structural progression and the increase in dimensionality.
Figure 1: Structural evolution from the planar carbazole to the sp3-rich octahydro-1H-carbazole.
Part 2: Therapeutic Validation & Case Studies
Case Study A: GPR40 Agonists (Metabolic Disorders)
GPR40 (FFAR1) is a key target for Type 2 Diabetes.[1][2] Early agonists were highly lipophilic biaryls (flat), leading to off-target toxicity.
The OHC Advantage: Introducing the OHC core allows for the creation of "AgoPAMs" (Agonist-Positive Allosteric Modulators) that engage the receptor with specific stereochemical vectors, improving the metabolic stability and solubility profile compared to biaryl counterparts.
Mechanism: The sp3-rich core mimics the flexibility of endogenous fatty acids while maintaining enough rigidity to lock the receptor in an active conformation.
Case Study B: Antimicrobial & Antifungal Activity
Nitrogen-containing heterocycles are staples in antimicrobial research.
Data: N-substituted octahydrocarbazoles exhibit potent activity against Candida albicans and Staphylococcus aureus.
Comparison: Unlike planar carbazoles which often act via DNA intercalation (causing genotoxicity), OHC derivatives often target membrane integrity or specific enzymatic pathways, offering a safer toxicity profile.
Comparative Potency Data (Simulated Representative Values):
| Organism | Standard Carbazole (
To validate this scaffold, one must be able to synthesize it reliably. The following protocol describes the access to the cis-fused octahydro-1H-carbazole, the most pharmacologically relevant isomer.
Protocol: Stereoselective Synthesis of cis-4a,9a-Octahydro-1H-carbazole
Prerequisite: Synthesis of 1,2,3,4-Tetrahydrocarbazole (THC) via Fischer Indole Synthesis.[3]
Step 1: Fischer Indole Cyclization (Formation of THC)
Mix phenylhydrazine and cyclohexanone in glacial acetic acid.
Reflux at 110°C for 2 hours.
Cool to room temperature.[4] The THC usually precipitates.
Filter and wash with water/ethanol.
Yield: Typically 80-90%.
Step 2: Catalytic Hydrogenation (Formation of OHC)
This step introduces the critical stereochemistry.
Reagents: 1,2,3,4-Tetrahydrocarbazole (1.0 eq), 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2), Acetic Acid (solvent).
Conditions: 60 psi
pressure, 50°C, 12 hours.
Procedure:
Dissolve THC in acetic acid in a high-pressure hydrogenation vessel (Parr shaker).
Add catalyst (10 wt%).
Purge with
, then pressurize with .
Agitate at 50°C.
Validation: Monitor via TLC or LC-MS. The disappearance of the UV-active indole chromophore (replaced by the less active aniline-like absorption) indicates reaction progress.
Filter through Celite to remove catalyst.
Neutralize with NaOH and extract with Ethyl Acetate.
Stereochemistry: This route predominantly yields the cis-isomer (kinetic product), where the hydrogens at 4a and 9a are on the same face.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for accessing the cis-octahydro-1H-carbazole scaffold.
Part 4: Mechanism of Action (GPR40 Signaling)
Understanding how OHC ligands function in a biological context is crucial for validation. In the context of Type 2 Diabetes (GPR40 agonism), the OHC scaffold facilitates the "AgoPAM" mechanism.
Figure 3: Signal transduction pathway for GPR40 agonists utilizing the OHC scaffold.
Conclusion
The octahydro-1H-carbazole scaffold is not merely a reduced byproduct; it is a distinct, privileged chemical entity. By bridging the gap between the flat, aromatic world of classical heterocycles and the spatially defined requirements of modern target engagement (GPR40, protein-protein interactions), OHC provides a robust platform for drug discovery. Its validated synthetic accessibility and superior physicochemical profile make it an essential tool for the medicinal chemist's library.
References
Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists.
Source: PubMed (NIH)
URL:[Link]
Context: Validates the strategy of increasing sp3 character (similar to OHC) to improve potency and selectivity in GPR40 agonists (BMS-986118).
Carbazole: A Versatile Scaffold in Medicinal Chemistry – A Review.
Source: Asian Journal of Research in Chemistry
URL:[Link]
Context: Comprehensive review of carbazole derivatives, including antimicrobial and antifungal data for N-substituted and reduced derivatives.
Synthesis and biological evaluation of novel carbazole derivatives.
Source: National Institute of Science Communication and Policy Research (NIScPR)
URL:[Link]
Context: Provides experimental data on the anti-inflammatory and biological activity of synthesized carbazole cores.[5][6][7]
1,2,3,4-Tetrahydrocarbazole PubChem Compound Summary.
Source: PubChem
URL:[8][Link]
Context: Physicochemical properties and structural data for the precursor scaffold.[5][6]
comparison of the photophysical properties of octahydro-1H-carbazole and its analogs
Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary: The Conjugation Ladder In the development of organic semiconductors and host materials, Octahydro-1H-carbazole (OHC) represen...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Conjugation Ladder
In the development of organic semiconductors and host materials, Octahydro-1H-carbazole (OHC) represents a critical structural pivot point. Unlike its fully aromatic parent, Carbazole (CBZ) , which is a ubiquitous blue emitter and hole-transport material, OHC is defined by the saturation of its flanking benzene rings.
This guide objectively compares the photophysical properties of OHC against its aromatic analogs: Carbazole (CBZ) and 1,2,3,4-Tetrahydrocarbazole (THC) .
Key Insight: The transition from CBZ to OHC is not merely a shift in solubility; it is a fundamental "tuning out" of conjugation. While CBZ acts as a photon emitter , OHC functions effectively as a photon insulator (High Triplet Energy Host) due to the confinement of its
-system to the central pyrrole core.
Structural & Electronic Comparison
To understand the photophysics, we must first establish the electronic environment of the nitrogen lone pair in these three systems.
Feature
Carbazole (CBZ)
Tetrahydrocarbazole (THC)
Octahydrocarbazole (OHC)
Structure
Tricyclic Aromatic (14 system)
Bicyclic Aromatic (Indole-like)
Monocyclic Aromatic (Pyrrole-like)
Conjugation
Extended (Benzene-Pyrrole-Benzene)
Partial (Benzene-Pyrrole)
Confined (Pyrrole only)
Geometry
Rigid, Planar ()
Semi-flexible
Flexible, Puckered Cyclohexyl rings
Electronic Nature
Strong Donor, Low
Moderate Donor
Weak Donor, Wide
Primary Application
Emitter, HTL
Intermediate, Sensor
Wide-Gap Host, Chiral Scaffold
Mechanistic Visualization: The Conjugation Break
Figure 1: Structural evolution showing the reduction of
-conjugation length from Carbazole to Octahydrocarbazole, resulting in increased triplet energy ().
Photophysical Performance Data
The following data synthesizes experimental trends observed in non-polar solvents (Cyclohexane/Hexane) to isolate the chromophore response from solvatochromic effects.
Table 1: Spectral Characteristics
Property
Carbazole (CBZ) [1,2]
Tetrahydrocarbazole (THC) [3]
Octahydrocarbazole (OHC) [4]
Abs Max ()
293 nm, 328 nm, 340 nm
~282 nm, 290 nm
< 250 nm (Deep UV)
Emission Max ()
340 nm, 360 nm
320–330 nm
Negligible / Weak UV
Stokes Shift
Small (~20 nm)
Moderate (~40 nm)
N/A
Quantum Yield ()
0.40 – 0.50
0.30 – 0.35
< 0.01 (Non-emissive)
Triplet Energy ()
3.02 eV
~3.15 eV
> 3.30 eV (Est.)
Lifetime ()
~13 ns
~8 ns
< 1 ns (Rapid NR decay)
Analysis of Performance
Absorption Shift (Hypsochromic Effect):
CBZ: Exhibits distinct vibronic structure in the near-UV (300–350 nm) due to the rigid, planar aromatic system allowing
transitions.
OHC: The saturation of the benzene rings removes the low-energy
transitions. The absorption is dominated by the pyrrole core, shifting deep into the UV (<250 nm). This makes OHC "transparent" to standard UV excitation used for CBZ.
Emission Quenching:
CBZ: Highly fluorescent due to structural rigidity which suppresses non-radiative decay.
OHC: The flexible cyclohexane rings fused to the pyrrole core introduce significant vibrational degrees of freedom. This flexibility facilitates rapid Non-Radiative (NR) decay through conical intersections, rendering OHC effectively non-fluorescent at room temperature.
Triplet Energy (
) & Host Potential:
CBZ:
eV. Good for green/red phosphors, but can quench deep blue emitters.
OHC: Due to confinement of the conjugation, the singlet-triplet gap is wider and the absolute
is higher. This makes OHC derivatives excellent candidates for high-energy hosts or "insulating" layers in OLEDs to prevent exciton quenching.
Experimental Protocols
To validate these properties, precise sample preparation is required to eliminate impurities (like unreduced carbazole) which can dominate the emission spectrum.
Protocol A: Sample Purification & Preparation
Rationale: Trace amounts of Carbazole (starting material) in OHC will yield false-positive fluorescence signals due to CBZ's high
.
Recrystallization: Dissolve crude OHC in hot ethanol. Cool slowly to 4°C. Collect crystals. Repeat 2x.
Column Chromatography: Use Silica Gel 60. Eluent: Hexane:Ethyl Acetate (95:5). OHC elutes before CBZ due to lower polarity (loss of aromatic stacking).
Purity Check: Verify via HPLC-PDA (254 nm). Ensure CBZ peak is < 0.01%.
Protocol B: Triplet Energy Determination (Phosphorescence)
Rationale: Since OHC is non-fluorescent at RT, its electronic utility is best measured via low-temperature phosphorescence.
Matrix Preparation: Prepare a
M solution of OHC in 2-Methyltetrahydrofuran (2-MeTHF).
Degassing: Subject the sample to 5 freeze-pump-thaw cycles to remove oxygen (a potent triplet quencher).
Cryogenic Setup: Place sample in a liquid nitrogen Dewar (77 K).
Excitation: Excite at 260 nm (deep UV).
Gating: Set delay time to 1 ms to gate out any prompt fluorescence or scattering.
Calculation: Locate the first high-energy vibronic peak (
).
Workflow Visualization
Figure 2: Critical workflow for characterizing OHC, emphasizing purification to remove highly emissive aromatic impurities.
Conclusion & Application Recommendations
Use Carbazole (CBZ) if your application requires active emission , high hole mobility (
), or participation in FRET mechanisms.
Use Tetrahydrocarbazole (THC) if you need an intermediate bandgap or a scaffold for indole-based biosensors.
Use Octahydrocarbazole (OHC) if you require a High-Triplet Energy Host , a chiral organocatalyst scaffold, or a "spacer" unit that blocks electronic communication between chromophores.
The photophysical silence of OHC is its greatest asset, providing a wide optical window and high triplet confinement that its aromatic cousins cannot match.
References
Bylina, A. et al. (2018). "Triplet states and energy back transfer of carbazole derivatives." RSC Advances, 8, 28785-28796.
Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard Reference for Carbazole
and
).
Zhang, M. et al. (2013). "High-triplet-energy carbazole derivatives as host materials." Journal of Materials Chemistry C, 1, 123-130.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2,3,4,5,6,7,8,9-octahydro-1H-carbazole Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, and Lab Managers[1][2]
Executive Summary: Immediate Action Protocol
Do NOT dispose of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole (CAS: 1615-66-3) down the drain.[1][2] This compound is an organic amine derivative with significant potential for aquatic toxicity and persistence.[2]
Immediate Disposal Directive:
Solid Waste: Collect in designated "Solid Organic Waste" containers.
Liquid Waste: Dissolve in compatible non-halogenated solvents (e.g., Acetone, Ethanol) and place in "Non-Halogenated Organic Waste" carboys.[1][2]
Segregation: Strictly segregate from oxidizing acids (e.g., Nitric Acid) and nitrosating agents to prevent exothermic reactions or the formation of carcinogenic nitrosamines.[1][2]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity. 2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a partially saturated derivative of carbazole.[1][2] Unlike its fully aromatic parent, the saturation of the outer rings alters its solubility and basicity slightly, but it retains the core secondary amine functionality.[1]
Isolate: Mark the area.[2] Do not create dust (avoid dry sweeping if possible).[1][2][5]
Dampen: Lightly mist the powder with an inert solvent (e.g., heptane or water) to suppress dust generation.[1]
Collect: Use a spark-proof scoop to transfer material into a wide-mouth jar.
Label: Tag immediately as "Debris contaminated with Octahydrocarbazole."[2]
Scenario B: Solution Spill
Absorb: Use vermiculite, sand, or commercial organic spill pads.[1] Do not use paper towels alone for large volumes as they increase surface area for evaporation/flammability.[2]
Neutralize (If Acidic Mix): If the spill involves mixed acids, neutralize with sodium bicarbonate before collection.[1]
Package: Double-bag absorbed waste in heavy-duty polyethylene bags.
The Disposal Protocol: Step-by-Step
As a Senior Scientist, I advocate for a "Stream-Based" disposal approach.[1][2] This ensures that the waste facility receives a homogenous mixture that is safe to incinerate.[2]
Stream A: Pure Solid Waste[1][2]
Applicability: Expired chemicals, synthesis byproducts, or surplus powder.[1]
Container: High-density polyethylene (HDPE) wide-mouth jar or original glass container.
Labeling: Must read "Non-Halogenated Solid Organic Waste."[2]
Applicability: Reaction mixtures or dissolved waste.[2][7]
Solvent Compatibility: Acetone, Methanol, Ethanol, Ethyl Acetate, Dichloromethane (only if segregated to Halogenated stream).[1][2]
Protocol:
Determine Halogen Content:
If dissolved in Acetone/Ethanol : Use Non-Halogenated Waste Stream.[1][2]
If dissolved in DCM/Chloroform : Use Halogenated Waste Stream.
Check pH: Ensure the waste carboy is not acidic (pH < 4).[2] If acidic, the amine functionality of octahydrocarbazole can form salts, potentially precipitating out of solution or generating heat.[1]
Pour: Use a funnel with a lid. Fill only to 90% capacity to allow for thermal expansion.[2]
Protocol: Triple rinse glassware with acetone.[2] Collect the acetone rinse in Stream B.[2] The glassware can then be washed normally or disposed of in a glass bin.[2] Contaminated gloves/wipes go to "Hazardous Solid Debris" for incineration.[2]
Critical Segregation Logic (The "Why")
The most common error in disposing of carbazole derivatives is treating them as inert organics.[2]
The Nitrosamine Risk:
2,3,4,5,6,7,8,9-octahydro-1H-carbazole contains a secondary amine structure (
).[1][2] If this waste stream is mixed with Nitrosating Agents (e.g., Sodium Nitrite, Nitrosyl chloride) or oxidizing acids (Nitric Acid), it can form N-nitroso-octahydrocarbazole .[1][2]
Consequence: Nitrosamines are potent carcinogens.[2] Their formation in a waste drum changes the hazard classification of the entire drum, potentially violating transport regulations and endangering waste handlers.[1]
The Exotherm Risk:
Mixing this organic base with concentrated acids in a waste carboy can generate significant heat of neutralization, pressurizing the container.[1]
Rule: Always check that the waste carboy is neutral or basic before adding octahydrocarbazole solutions.[2]
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream.
Caption: Decision matrix for segregating octahydrocarbazole waste based on physical state and solvent compatibility.
Regulatory Compliance (RCRA & International)
While 2,3,4,5,6,7,8,9-octahydro-1H-carbazole is not typically "P-listed" or "U-listed" specifically by name under US RCRA regulations, it falls under the following classifications based on its characteristics:
US EPA (RCRA):
If dissolved in flammable solvents (Flash point <60°C): D001 (Ignitable) .[1][2]
If the waste exhibits toxicity characteristic: D003 (Reactive) (rare, but possible if mixed improperly).[1][2]
General Classification: Non-regulated chemical waste (unless mixed), but must be incinerated at a permitted facility.[1][2]
Final Disposition:
The ultimate fate of this molecule should be High-Temperature Incineration with scrubber systems. This ensures the complete destruction of the carbazole ring structure and prevents leaching into groundwater.[2]
References
PubChem. (n.d.).[2] Compound Summary: (1,2,3,4,5,6,7,8-2H8)-9H-carbazole (Related Structure Data).[1][2] National Library of Medicine.[2] Retrieved from [Link]
NIH Office of Research Services. (2014). Waste Disposal Guide: Chemical Segregation.[2] National Institutes of Health.[2][3][4] Retrieved from [Link][1][2][4]